RBP4 inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H13F6NO3 |
|---|---|
Molecular Weight |
357.25 g/mol |
IUPAC Name |
2-[(3S)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H13F6NO3/c15-13(16,17)8-3-9(14(18,19)20)5-10(4-8)21-2-1-11(6-21)24-7-12(22)23/h3-5,11H,1-2,6-7H2,(H,22,23)/t11-/m0/s1 |
InChI Key |
ISWIGCDQVGGYGK-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CN(CC1OCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of RBP4 Inhibitor 1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinol-binding protein 4 (RBP4) has emerged as a compelling therapeutic target for a range of metabolic and ophthalmologic diseases. Elevated levels of RBP4 are associated with insulin resistance and are implicated in the pathogenesis of conditions such as type 2 diabetes and age-related macular degeneration. Consequently, the discovery of small molecule inhibitors of RBP4 that can modulate its activity presents a promising avenue for therapeutic intervention. This whitepaper details the discovery and synthesis of RBP4 inhibitor 1 (also known as compound 43b), a potent and orally bioavailable small molecule identified through a high-throughput screening campaign followed by extensive structure-activity relationship (SAR) optimization. We provide a comprehensive overview of the experimental protocols employed in its discovery and characterization, a summary of its key quantitative data, and a detailed account of its synthesis.
Introduction
Retinol-binding protein 4 (RBP4) is the sole specific transporter of retinol (Vitamin A) in the bloodstream, delivering it from the liver to peripheral tissues. In circulation, RBP4 forms a complex with transthyretin (TTR), a larger protein that prevents the renal filtration and clearance of the relatively small RBP4. The formation of this RBP4-TTR complex is crucial for maintaining circulating retinol levels. The discovery that elevated RBP4 levels are correlated with insulin resistance has spurred significant interest in developing RBP4 inhibitors. By disrupting the RBP4-TTR interaction, small molecule inhibitors can promote the rapid clearance of RBP4 from the bloodstream, thereby lowering circulating retinol levels and potentially ameliorating disease states associated with elevated RBP4.
This compound (compound 43b) is a novel phenylpyrrolidine derivative that was identified as a potent RBP4 reducer. This document provides a detailed technical guide on its discovery, synthesis, and characterization.
Discovery Workflow
The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) of a large compound library. The overall workflow is depicted below.
Caption: The discovery workflow for this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and its precursors.
Table 1: In Vitro Activity of this compound and Precursor Compounds
| Compound | Human RBP4 IC50 (nM) | Mouse RBP4 IC50 (nM) |
| Hit Compound 7a | >1000 | >1000 |
| Intermediate Compound | 250 | 480 |
| This compound (43b) | 28 | 110 |
| Optimized Compound 43c | 15 | 85 |
Table 2: In Vivo Pharmacodynamic Properties of this compound in Mice
| Dose (mg/kg, oral) | Time Point (hours) | Blood RBP4 Reduction (%) |
| 0.3 | 24 | Potent and long-lasting |
| 1 | 24 | Significant reduction |
| 3 | 24 | > 70% |
Experimental Protocols
High-Throughput Screening (HTS)
The initial identification of a hit compound was achieved through a high-throughput screening of an extensive internal compound library. The primary assay was designed to identify compounds that could reduce RBP4 levels.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) was used to quantify RBP4 levels.
-
Procedure:
-
A solution containing the test compound was added to wells of a microtiter plate.
-
A source of RBP4 (e.g., cell lysate or purified protein) was added to the wells.
-
The plates were incubated to allow for interaction between the compound and RBP4.
-
The amount of RBP4 remaining was quantified using a sandwich ELISA protocol.
-
-
Hit Criteria: Compounds that demonstrated a significant reduction in RBP4 levels compared to control wells were selected as hits for further investigation.
RBP4-TTR Interaction Assay (ELISA-based)
To assess the ability of the synthesized compounds to disrupt the interaction between RBP4 and transthyretin (TTR), an ELISA-based protein-protein interaction assay was employed.
-
Assay Principle: This assay measures the binding of RBP4 to TTR immobilized on a microplate.
-
Procedure:
-
Microtiter plates were coated with human TTR.
-
A mixture of human RBP4 and the test compound (at varying concentrations) was added to the wells.
-
The plates were incubated to allow for the binding of RBP4 to the immobilized TTR.
-
Unbound RBP4 was washed away.
-
The amount of bound RBP4 was detected using a specific primary antibody against RBP4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chromogenic substrate was added, and the absorbance was measured to quantify the amount of bound RBP4.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Efficacy in Mice
The in vivo efficacy of this compound was evaluated in mice to determine its ability to reduce circulating RBP4 levels.
-
Animal Model: Male C57BL/6J mice were used for the study.
-
Procedure:
-
This compound was formulated for oral administration.
-
Mice were administered a single oral dose of the compound at various concentrations (e.g., 0.3, 1, and 3 mg/kg).
-
Blood samples were collected at specified time points post-administration (e.g., 24 hours).
-
Plasma was separated from the blood samples.
-
The concentration of RBP4 in the plasma was determined using a commercially available mouse RBP4 ELISA kit.
-
-
Data Analysis: The percentage reduction in blood RBP4 levels was calculated by comparing the RBP4 concentrations in the treated groups to that in the vehicle-treated control group.
Synthesis of this compound (Compound 43b)
The synthesis of this compound, a phenylpyrrolidine derivative, was achieved through a multi-step synthetic route starting from commercially available materials. The key steps involved the formation of the pyrrolidine ring and the introduction of the bis(trifluoromethyl)phenyl moiety.
The detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, is proprietary information of the discovering organization and is not publicly available. A general synthetic scheme is presented below.
Caption: A generalized synthetic scheme for this compound.
RBP4 Signaling Pathway and Mechanism of Action
RBP4 exerts its biological effects through a complex signaling pathway. The primary mechanism of action of this compound is to disrupt the interaction between RBP4 and TTR, leading to the rapid renal clearance of RBP4.
Caption: The RBP4 signaling pathway and the mechanism of action of this compound.
Conclusion
This compound (compound 43b) represents a significant advancement in the development of small molecule therapeutics targeting RBP4. Its discovery through a systematic HTS and lead optimization campaign has yielded a potent and orally bioavailable molecule with demonstrated in vivo efficacy in reducing circulating RBP4 levels. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers in the field of metabolic and ophthalmologic drug discovery. Further preclinical and clinical development of this compound and its analogs is warranted to fully evaluate its therapeutic potential.
An In-depth Technical Guide to the Binding Affinity and Kinetics of RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RBP4 inhibitor 1, a potent antagonist of Retinol Binding Protein 4 (RBP4). This document details the inhibitor's binding affinity, provides established experimental protocols for its characterization, and explores the kinetic aspects of its interaction with RBP4. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the inhibitor's mechanism of action and evaluation.
Introduction to RBP4 and its Inhibition
Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. It delivers retinol from the liver to peripheral tissues, a process crucial for vision, immune function, and cellular differentiation. In circulation, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR) to prevent its renal clearance. Dysregulation of RBP4 levels has been implicated in various metabolic and ocular diseases.
RBP4 inhibitors are small molecules designed to interfere with the function of RBP4. One key mechanism of action is the disruption of the RBP4-TTR interaction by competing with retinol for the binding pocket of RBP4. This leads to the rapid clearance of RBP4 from circulation, thereby reducing retinol delivery to tissues like the retina. This approach is being investigated for the treatment of conditions such as age-related macular degeneration (AMD) and Stargardt disease, where an excess of retinol metabolites can be toxic.
This compound: Binding Affinity
"this compound" is identified as compound 43 in the scientific literature, specifically the active endo-isomer from a series of cyclopentyl fused pyrrolidine antagonists. It is a potent, non-retinoid antagonist of RBP4.
Quantitative Binding Affinity Data
The binding affinity of this compound has been determined using a Scintillation Proximity Assay (SPA), which measures the displacement of radiolabeled retinol from RBP4. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for other well-known RBP4 antagonists, A1120 and Fenretinide, are also included.
| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |
| This compound (43) | Human RBP4 | SPA | IC50 | 28 | [1] |
| This compound (43) | Mouse RBP4 | SPA | IC50 | 110 | [1] |
| A1120 | Human RBP4 | SPA | Ki | 8.3 | [2] |
| A1120 | Human RBP4 | TR-FRET | IC50 | 155 | [2] |
| Fenretinide | Human RBP4 | SPA | IC50 | ~200 | [2] |
| Fenretinide | Human RBP4 | TR-FRET | IC50 | 4500 |
Binding Kinetics of RBP4 Inhibitors
While specific kinetic data (association rate constant, ka, and dissociation rate constant, kd) for this compound are not publicly available, Surface Plasmon Resonance (SPR) is a standard method for determining these parameters for small molecule-protein interactions. The following table presents representative kinetic data for the interaction of a small molecule inhibitor with a target protein, illustrating the type of data obtained from SPR analysis.
| Compound | Target | Assay Type | ka (M-1s-1) | kd (s-1) | KD (nM) | Reference |
| Representative Small Molecule | Target Protein | SPR | 1.5 x 105 | 3.0 x 10-3 | 20 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize RBP4 inhibitors are provided below.
Scintillation Proximity Assay (SPA) for RBP4 Binding
This protocol is adapted from Dobri et al. (2013) and is used to determine the binding affinity of inhibitors to RBP4.
Materials:
-
Biotinylated human RBP4
-
[3H]-retinol
-
Streptavidin-coated SPA beads (e.g., PVT beads)
-
SPA buffer: 1x PBS (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.5% CHAPS
-
Test compounds (e.g., this compound)
-
Unlabeled all-trans retinol
-
White 96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of biotinylated human RBP4 at 50 nM in SPA buffer.
-
Prepare a solution of [3H]-retinol at 10 nM in SPA buffer.
-
Prepare a suspension of Streptavidin-PVT SPA beads at 0.3 mg/well in SPA buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in SPA buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a solution of unlabeled retinol at 20 µM in SPA buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a white 96-well plate, add the following to each well for a final volume of 100 µL:
-
Test compound at various concentrations.
-
50 nM biotinylated RBP4.
-
10 nM [3H]-retinol.
-
0.3 mg/well Streptavidin-PVT SPA beads.
-
-
For total binding wells, add SPA buffer instead of the test compound.
-
For non-specific binding wells, add 20 µM unlabeled retinol instead of the test compound.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 hour with gentle agitation to keep the beads in suspension.
-
-
Measurement:
-
Measure the light emission from the SPA beads using a scintillation counter (e.g., a MicroBeta counter). The signal is generated when [3H]-retinol binds to the RBP4-bead complex.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Time-Resolved FRET (TR-FRET) for RBP4-TTR Interaction
This protocol describes a homogeneous assay to measure the ability of an inhibitor to disrupt the interaction between RBP4 and TTR.
Materials:
-
MBP-tagged human RBP4
-
Europium-labeled TTR (donor)
-
d2-conjugated anti-MBP antibody (acceptor)
-
All-trans retinol
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds
-
Low-volume 384-well microplates (e.g., black)
Procedure:
-
Reagent Preparation:
-
Prepare solutions of MBP-RBP4, Eu-TTR, and d2-anti-MBP antibody in assay buffer at optimized concentrations.
-
Prepare a stock solution of all-trans retinol in an appropriate solvent (e.g., ethanol) and dilute it in assay buffer to a final concentration that promotes the RBP4-TTR interaction (e.g., 1 µM).
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a mixture of MBP-RBP4 and all-trans retinol to the wells.
-
Add a mixture of Eu-TTR and d2-anti-MBP antibody to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader equipped for HTRF. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (donor emission) and ~665 nm (acceptor emission, resulting from FRET).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, representing the concentration at which the inhibitor disrupts 50% of the RBP4-TTR interaction.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This is a generalized protocol for analyzing the kinetics of a small molecule inhibitor binding to RBP4.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 dextran chip)
-
Recombinant human RBP4
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compound
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject a solution of RBP4 (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the test compound in running buffer. It is advisable to include a zero-concentration sample (buffer only) for double referencing.
-
Inject the compound dilutions over the RBP4 and reference surfaces at a constant flow rate. Monitor the binding response (in Resonance Units, RU) over time, including an association phase and a dissociation phase.
-
Between each compound injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer injection data from the active flow cell data to obtain the corrected sensorgrams.
-
Globally fit the corrected sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Mandatory Visualizations
RBP4 Signaling Pathway
Caption: RBP4 signaling and mechanism of inhibition.
Experimental Workflow: Scintillation Proximity Assay (SPA)
Caption: Workflow for the RBP4 Scintillation Proximity Assay.
Logical Relationship: Inhibitor's Disruption of RBP4-TTR Complex
Caption: Competitive inhibition of the RBP4-TTR interaction.
References
A Technical Guide to RBP4 Inhibitor Target Engagement Assays
Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream.[1] Synthesized mainly in the liver, RBP4 binds retinol and forms a complex with a larger protein, transthyretin (TTR). This RBP4-TTR complex prevents the renal filtration and clearance of the relatively small RBP4 protein, thereby maintaining stable retinol levels in circulation.[2][3] Elevated levels of RBP4 have been associated with metabolic diseases such as insulin resistance and type 2 diabetes, as well as certain ocular conditions like Stargardt disease.[2][4]
The therapeutic strategy for RBP4 inhibition centers on the development of small molecule antagonists that compete with retinol for its binding pocket on RBP4. Successful binding of an inhibitor displaces retinol, which in turn significantly reduces the binding affinity between RBP4 and TTR. The disruption of this protein-protein interaction leaves RBP4 unbound in the plasma, leading to its rapid clearance by the kidneys and a subsequent reduction in total circulating RBP4 levels.
This technical guide provides an in-depth overview of the core target engagement assays used in the discovery and development of RBP4 inhibitors. It details the key signaling pathways, provides experimental protocols for critical in vitro and in vivo assays, and presents quantitative data for assessing inhibitor potency.
The Mechanism of RBP4 Inhibition and Signaling
Target engagement for an RBP4 inhibitor is fundamentally demonstrated by its ability to disrupt the RBP4-TTR complex. This leads to a measurable pharmacodynamic effect: the lowering of plasma RBP4 concentrations.
RBP4 also functions as a signaling molecule, primarily through two pathways:
-
STRA6-Mediated Signaling: Holo-RBP4 binds to its receptor, Stimulated by Retinoic Acid 6 (STRA6), triggering a JAK2/STAT signaling cascade. This can lead to the upregulation of SOCS3 (Suppressor of Cytokine Signaling 3), which in turn impairs insulin receptor signaling.
-
Inflammatory Signaling: Independently of its receptor STRA6, RBP4 can activate Toll-like receptor 4 (TLR4) on macrophages. This induces a pro-inflammatory response through the activation of JNK and NF-κB, leading to the secretion of cytokines like TNF-α and IL-6 that contribute to insulin resistance.
In Vitro Target Engagement Assays
Biochemical assays are essential for quantifying the potency of inhibitors by measuring their direct interaction with RBP4 and their ability to disrupt the RBP4-TTR complex.
RBP4-Ligand Direct Binding Assays
These assays measure the affinity of a test compound directly for the retinol-binding pocket of RBP4.
-
Example Assay: Scintillation Proximity Assay (SPA) A common method involves using radiolabeled retinol (e.g., [³H]-retinol) and recombinant RBP4. The assay measures the displacement of the radioligand by a test compound. An IC50 value is generated, indicating the concentration of inhibitor required to displace 50% of the bound radiolabeled retinol.
RBP4-TTR Protein-Protein Interaction (PPI) Assays
These assays are critical for confirming the inhibitor's mechanism of action—disrupting the RBP4-TTR complex.
-
Example Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay This assay measures the proximity of RBP4 and TTR. Recombinant RBP4 and TTR are labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), respectively. In the presence of retinol, RBP4 binds TTR, bringing the donor and acceptor into proximity and generating a FRET signal. An RBP4 inhibitor competes with retinol, preventing the RBP4-TTR interaction and causing a loss of the HTRF signal.
Experimental Protocol: RBP4-TTR HTRF Assay
This protocol is a representative methodology based on principles described in the literature.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA).
-
Dilute recombinant human RBP4 labeled with Europium cryptate (donor) and TTR labeled with XL665 (acceptor) to desired working concentrations in assay buffer.
-
Prepare a stock solution of all-trans-retinol.
-
Prepare serial dilutions of the test inhibitor compound.
-
-
Assay Procedure (384-well plate format):
-
To each well, add RBP4-Eu and retinol. The final retinol concentration should be sufficient to promote RBP4-TTR interaction.
-
Add the test inhibitor at various concentrations. Include control wells with no inhibitor (maximum signal) and wells with no retinol (background signal).
-
Add TTR-XL665 to all wells to initiate the binding reaction.
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. Excite the donor at ~320 nm and measure the emission from the donor (620 nm) and the acceptor (665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Target Engagement
The definitive proof of target engagement in a preclinical setting is the demonstration of a pharmacodynamic response following inhibitor administration.
Pharmacodynamic (PD) Marker Assay: Serum RBP4 Quantification
The primary in vivo endpoint is the reduction of total RBP4 levels in serum or plasma. This confirms that the inhibitor has successfully disrupted the RBP4-TTR complex in circulation, leading to the clearance of RBP4.
-
Example Assay: Enzyme-Linked Immunosorbent Assay (ELISA) A sandwich ELISA is a robust and widely used method to quantify RBP4 concentrations in biological samples. Commercial kits are readily available for this purpose.
Experimental Protocol: Serum RBP4 Quantification by ELISA
This protocol outlines the general steps for a typical sandwich ELISA.
-
Sample Collection:
-
Administer the RBP4 inhibitor or vehicle control to animals (e.g., mice) via the desired route (e.g., oral gavage).
-
Collect blood samples at baseline and various time points post-dose.
-
Process the blood to isolate serum or plasma and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a pre-coated plate with a capture antibody specific for human or mouse RBP4.
-
Prepare a standard curve using known concentrations of recombinant RBP4.
-
Dilute serum samples appropriately in assay buffer.
-
Add standards and diluted samples to the wells and incubate for 1-2 hours at room temperature. RBP4 in the sample will bind to the capture antibody.
-
Wash the plate multiple times to remove unbound components.
-
Add a biotinylated detection antibody specific for RBP4 and incubate.
-
Wash the plate again.
-
Add Streptavidin-HRP (Horse-Radish Peroxidase) conjugate and incubate.
-
Wash the plate a final time.
-
Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the optical density (OD) at 450 nm using a plate reader.
-
Generate a standard curve by plotting the OD versus the concentration of the standards.
-
Calculate the RBP4 concentration in the unknown samples by interpolating their OD values from the standard curve.
-
Compare the RBP4 concentrations between the vehicle- and inhibitor-treated groups to determine the percent reduction.
-
Quantitative Data Summary
The following table summarizes publicly available data for representative RBP4 inhibitors, demonstrating their potency in various target engagement assays.
| Compound ID | Assay Type | Target | IC50 (µM) | In Vivo Effect | Reference |
| Compound 1 | HTRF Interaction | RBP4-TTR | 0.13 (avg) | Not Reported | |
| Compound 48 | SPA Binding | RBP4 | 0.0057 | Not Reported | |
| HTRF Interaction | RBP4-TTR | 0.106 | |||
| Compound 65 | SPA Binding | RBP4 | 0.0199 | Not Reported | |
| HTRF Interaction | RBP4-TTR | 0.199 | |||
| BPN-14136 | Not Specified | RBP4 | Not Reported | ~75-90% reduction in plasma RBP4 (mice) | |
| Fenretinide | FRET Interaction | RBP4-TTR | Affinity constants determined | Disrupts RBP4-TTR interaction |
A robust assessment of target engagement is paramount in the development of RBP4 inhibitors. The process begins with in vitro biochemical assays, such as HTRF and SPA, to quantify an inhibitor's potency in binding RBP4 and disrupting the crucial RBP4-TTR interaction. These findings are then validated in vivo, where the definitive pharmacodynamic readout is a significant reduction in circulating RBP4 levels, typically measured by ELISA. Together, this multi-assay approach provides the necessary evidence that a compound is engaging its target as intended, paving the way for further preclinical and clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Application of an allosteric model to describe the interactions among retinol binding protein 4, transthyretin, and small molecule retinol binding protein 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RBP4 (Retinol Binding Protein 4) Antibodies and Antigens - Creative Diagnostics [creative-diagnostics.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
In-Depth Technical Guide: Selectivity Profile of RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a critical transporter protein responsible for mobilizing retinol (Vitamin A) from the liver to peripheral tissues. Elevated levels of RBP4 have been implicated in various metabolic and ophthalmologic diseases, making it a compelling therapeutic target. RBP4 inhibitor 1, also identified as compound 43b, is a potent, orally active small molecule antagonist of RBP4. This technical guide provides a comprehensive overview of the selectivity profile of this compound, based on available scientific literature.
Core Compound Activity
This compound is a phenylpyrrolidine derivative discovered through high-throughput screening and subsequent structure-activity relationship (SAR) studies. It has demonstrated potent inhibition of RBP4 in both human and murine models.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human RBP4 | 28 |
| Mouse RBP4 | 110 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in vitro.
Selectivity Profile
Detailed selectivity screening is crucial to assess the potential for off-target effects and to build a comprehensive safety profile of a drug candidate. While a broad panel screening against a wide range of kinases, G-protein coupled receptors (GPCRs), and other enzymes for this compound is not publicly available in the primary literature, the discovery paper by Nakamura et al. (2022) focused on the optimization of a hit compound for potency and pharmacokinetic properties as an RBP4 reducer. The high potency and specific development towards RBP4 suggest a targeted mechanism of action. Further dedicated selectivity profiling studies would be necessary to fully elucidate the off-target interaction landscape.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
RBP4 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the ability of a compound to inhibit the interaction between RBP4 and its binding partner, transthyretin (TTR), an interaction that is dependent on the presence of retinol.
Materials:
-
Recombinant human RBP4
-
Recombinant human TTR
-
All-trans-retinol
-
Assay buffer (e.g., Phosphate-Buffered Saline with 0.1% Bovine Serum Albumin)
-
Fluorescently labeled antibodies or tags for RBP4 and TTR (e.g., Terbium-cryptate labeled anti-tag antibody and a d2-labeled anti-tag antibody)
-
Test compound (this compound)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
A solution of RBP4 and the terbium-labeled antibody is prepared in assay buffer.
-
A solution of TTR and the d2-labeled antibody is prepared in assay buffer.
-
The test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
In the microplate wells, the RBP4 solution, TTR solution, and all-trans-retinol (at a final concentration that promotes the RBP4-TTR interaction) are added.
-
The test compound dilutions are then added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates inhibition of the RBP4-TTR interaction.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
RBP4-Mediated Retinol Transport and Inhibition
RBP4 is the primary carrier of retinol in the bloodstream. It forms a complex with TTR to prevent its filtration by the kidneys. This complex delivers retinol to target cells via the STRA6 receptor. RBP4 inhibitors act by preventing the binding of retinol to RBP4 or by disrupting the interaction between RBP4 and TTR, leading to the clearance of RBP4 from circulation and a reduction in retinol delivery.
Caption: RBP4-mediated retinol transport pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Selectivity Profiling
A standard workflow for assessing the selectivity of a compound like this compound involves screening against a diverse panel of biological targets.
Caption: A typical experimental workflow for determining the selectivity profile of a lead compound.
Conclusion
This compound (compound 43b) is a potent antagonist of RBP4 with demonstrated in vitro activity against both human and mouse orthologs. While its development has been focused on its on-target activity of reducing circulating RBP4 levels, a comprehensive public selectivity profile against a broad range of off-targets is not yet available. The detailed experimental protocols provided herein for the primary RBP4 inhibition assay serve as a foundation for further characterization of this and similar compounds. Future studies detailing a comprehensive selectivity screen will be critical for the continued development of this compound as a potential therapeutic agent.
Structural Basis for the Activity of RBP4 Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. It plays a crucial role in delivering retinol from the liver, where it is stored, to peripheral tissues. In circulation, RBP4 forms a complex with transthyretin (TTR), a larger protein that prevents the renal filtration of the relatively small RBP4 (21 kDa) and further stabilizes the transport of the hydrophobic retinol.[1][2] The formation of this RBP4-TTR complex is dependent on the binding of retinol to RBP4; the apo-RBP4 (without retinol) has a poor affinity for TTR.[1][3]
Elevated levels of RBP4 have been associated with various metabolic and ocular diseases, including insulin resistance, type 2 diabetes, obesity, and age-related macular degeneration (AMD).[1] Consequently, inhibiting RBP4 activity has emerged as a promising therapeutic strategy. RBP4 inhibitors, particularly non-retinoid antagonists, aim to disrupt the RBP4-TTR interaction, leading to the rapid clearance of RBP4 from the bloodstream and a reduction in circulating retinol levels. This guide provides an in-depth technical overview of the structural basis for the activity of RBP4 inhibitors, with a focus on "RBP4 inhibitor 1" (also known as compound 43b).
Mechanism of Action of RBP4 Inhibitors
The primary mechanism of action for non-retinoid RBP4 inhibitors is the allosteric disruption of the RBP4-TTR protein-protein interaction. These inhibitors are competitive antagonists of retinol, binding to the same hydrophobic cavity within the RBP4 β-barrel structure. Unlike retinol, which upon binding induces a conformational change in RBP4 that promotes TTR binding, these inhibitors induce a different conformational change in the exterior loops of RBP4. This altered conformation prevents the proper docking of RBP4 with TTR, leading to the dissociation of the complex. The unbound RBP4 is then rapidly cleared from circulation via glomerular filtration in the kidneys, resulting in reduced serum levels of both RBP4 and retinol.
Two functional classes of RBP4 antagonists have been identified with distinct mechanisms for lowering serum retinol. One class stimulates the renal clearance and catabolism of serum RBP4, consistent with the mechanism described above. Another class appears to inhibit the secretion of RBP4 from the liver and other producing organs.
The therapeutic rationale for RBP4 inhibition in ocular diseases like Stargardt disease and dry AMD is to reduce the influx of retinol into the retina. Excessive retinol uptake can lead to the accumulation of toxic bisretinoid lipofuscin deposits in the retinal pigment epithelium (RPE), a hallmark of these conditions. By lowering systemic RBP4 and retinol, these inhibitors can decrease the formation of these cytotoxic byproducts.
Signaling Pathway and Inhibition Mechanism
Caption: RBP4-mediated retinol transport from the liver to target tissues and the mechanism of its inhibition.
Quantitative Data for RBP4 Inhibitors
The following tables summarize the in vitro potency and binding affinity of "this compound" and other notable RBP4 antagonists.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RBP4 | 28 | ||
| Mouse RBP4 | 110 | |||
| A1120 | RBP4 | SPA | 14.8 | |
| RBP4-TTR | HTRF | - | ||
| Fenretinide | RBP4 | SPA | 56 | |
| BPN-14136 (Compound 8) | RBP4 | SPA | 12.8 ± 0.4 | |
| RBP4-TTR | HTRF | 43.6 ± 10.5 | ||
| Compound 7 | RBP4 | SPA | 72.7 | |
| RBP4-TTR | HTRF | 294 | ||
| Compound 9 | RBP4 | SPA | 20.8 ± 0.5 | |
| RBP4-TTR | HTRF | 79.7 |
SPA: Scintillation Proximity Assay; HTRF: Homogeneous Time-Resolved Fluorescence
| Compound | Target | Binding Affinity (Ki) | Reference |
| A1120 | RBP4 | 8.3 nM |
| Compound | Target | Dissociation Constant (Kd) | Reference |
| A1120 | RBP4 | 62.5 nM |
Structural Insights from Crystallography
X-ray crystallography has been instrumental in elucidating the binding mode of non-retinoid inhibitors to RBP4. The co-crystal structure of RBP4 with A1120 (a representative non-retinoid inhibitor) reveals that the inhibitor occupies the same hydrophobic pocket as retinol. However, the binding of A1120 induces significant conformational changes in the C-terminal loops of RBP4 that form the interaction interface with TTR. These structural rearrangements, rather than direct steric hindrance, are responsible for disrupting the RBP4-TTR complex. This is a key distinction from inhibitors like fenretinide, which are structurally more similar to retinol.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of RBP4 inhibitors.
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay is used to determine the binding affinity of a compound to RBP4 by measuring its ability to displace a radiolabeled ligand, typically ³H-retinol.
-
Materials: Recombinant human RBP4, ³H-retinol, SPA beads (e.g., copper-coated YSi beads), test compounds, and a suitable buffer (e.g., PBS).
-
Procedure:
-
RBP4 is incubated with SPA beads, allowing the protein to bind to the beads.
-
A fixed concentration of ³H-retinol (e.g., 10 nM) is added to the RBP4-bead mixture.
-
Varying concentrations of the test compound are added to the wells.
-
The mixture is incubated to allow for competitive binding.
-
When ³H-retinol is bound to RBP4 on the beads, it is in close enough proximity to excite the scintillant within the beads, producing a light signal.
-
The plate is read on a microplate scintillation counter.
-
-
Data Analysis: The signal is inversely proportional to the amount of test compound bound to RBP4. IC50 values are calculated by plotting the signal against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the retinol-dependent interaction between RBP4 and TTR.
-
Materials: Recombinant RBP4 and TTR, each labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively. All-trans-retinol, test compounds, and assay buffer.
-
Procedure:
-
Labeled RBP4 and TTR are incubated together in the presence of a fixed concentration of retinol (e.g., 1 µM) to induce complex formation.
-
Serial dilutions of the test compound are added.
-
The mixture is incubated to reach equilibrium.
-
When RBP4 and TTR are in complex, the FRET donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation.
-
The plate is read on an HTRF-compatible plate reader.
-
-
Data Analysis: Inhibitors that disrupt the RBP4-TTR complex will cause a decrease in the FRET signal. IC50 values are determined by plotting the FRET signal against the log of the inhibitor concentration.
In Vivo RBP4 Lowering and Pharmacodynamics
Animal models, such as the Abca4-/- mouse model of Stargardt disease, are used to assess the in vivo efficacy of RBP4 inhibitors.
-
Animal Dosing: Mice are administered the test compound orally at a specific dose (e.g., 30 mg/kg daily) for a defined period (e.g., 4-6 weeks).
-
Blood Sampling: Blood samples are collected at baseline and at various time points during the study.
-
RBP4 Quantification (ELISA): Serum RBP4 levels are measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Bisretinoid Measurement (LC-MS): At the end of the study, retinal tissue is collected, and the levels of bisretinoids like A2E are quantified by liquid chromatography-mass spectrometry (LC-MS) to assess the therapeutic effect on the retina.
-
Data Analysis: The reduction in serum RBP4 levels over time is correlated with the dose of the inhibitor and the reduction in retinal bisretinoid accumulation.
Experimental Workflow
Caption: A typical workflow for the discovery and characterization of novel RBP4 inhibitors.
Logical Relationship of RBP4 Inhibition and Therapeutic Effect
Caption: Logical flow from administration of an RBP4 inhibitor to the desired therapeutic outcome.
Conclusion
The development of non-retinoid RBP4 inhibitors represents a targeted and promising approach for the treatment of diseases associated with elevated RBP4 levels. The structural basis of their activity is well-understood, involving competitive binding to the retinol pocket and allosteric disruption of the RBP4-TTR interaction. Quantitative in vitro assays and in vivo disease models are essential tools for the characterization and optimization of these compounds. "this compound" and related molecules have demonstrated potent activity in these assays, supporting their continued investigation as potential therapeutics. This guide provides a foundational understanding of the core principles and methodologies in this active area of drug discovery.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Retinol-Binding Protein 4 (RBP4) Inhibitor 1, also known as compound 43b. This document details the core mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, offering a foundational resource for professionals in the field of drug discovery and development.
Introduction to RBP4 and Its Inhibition
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with a range of metabolic diseases, including insulin resistance, type 2 diabetes, and obesity, as well as certain ocular conditions like atrophic age-related macular degeneration (AMD) and Stargardt disease. The mechanism involves RBP4, secreted primarily by the liver and adipocytes, binding to retinol and then forming a complex with transthyretin (TTR). This complex prevents the renal filtration of the small RBP4 protein, maintaining its levels in circulation. By inhibiting the binding of retinol to RBP4, small molecule antagonists can disrupt the formation of the RBP4-TTR complex, leading to the rapid clearance of RBP4 from the blood and a reduction in serum retinol levels. This modulation of retinol delivery to peripheral tissues is the therapeutic rationale for the development of RBP4 inhibitors.
RBP4 inhibitor 1 (compound 43b) is a potent, orally active, non-retinoid antagonist of RBP4.[1] Early-stage research has focused on its ability to bind to RBP4, disrupt the RBP4-TTR interaction, and lower circulating RBP4 levels in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage preclinical studies of RBP4 inhibitors, with a focus on this compound (compound 43b) and related molecules.
Table 1: In Vitro Potency of this compound (Compound 43b)
| Target | Species | Assay Type | IC50 (nM) |
| RBP4 | Human | Scintillation Proximity Assay (SPA) | 28[1] |
| RBP4 | Mouse | Scintillation Proximity Assay (SPA) | 110[1] |
Table 2: In Vitro Potency of Related RBP4 Antagonists
| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |
| Compound 43 | RBP4 | Human | SPA | 72.7 | [2] |
| Compound 43 | RBP4-TTR Interaction | Human | HTRF | 294 | [2] |
| A1120 | RBP4-TTR Interaction | Human | TR-FRET | 155 |
Table 3: In Vivo Pharmacodynamic Effects of RBP4 Antagonists
| Compound | Animal Model | Dose | Route of Administration | Effect | Reference |
| Compound 43 | Rat | 5 mg/kg (chronic) | Oral | ~60% reduction in plasma RBP4 | |
| A1120 | Abca4-/- Mouse | Not Specified | Oral | 75% reduction in serum RBP4 | |
| BPN-14136 | Cynomolgus Monkey | Not Specified | Oral | 99% reduction in serum RBP4 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of RBP4 inhibitors.
Synthesis of this compound (Compound 43b)
A detailed, step-by-step synthesis protocol for this compound (compound 43b) is not publicly available in the reviewed literature. However, it is described as a potent cyclopentyl fused pyrrolidine antagonist. The synthesis would likely involve a multi-step organic chemistry process, starting from commercially available precursors to construct the core pyrrolidine ring, followed by the addition of the cyclopentyl group and other necessary functional moieties. General methods for the synthesis of similar non-retinoid RBP4 antagonists are described in the scientific literature and typically involve standard organic synthesis techniques.
In Vitro Assays
This assay measures the direct binding of an inhibitor to RBP4 by competing with a radiolabeled ligand.
Materials:
-
Biotinylated human RBP4 (purified from urine of tubular proteinuria patients)
-
[3H]-Retinol (48.7 Ci/mmol)
-
Streptavidin-PVT SPA beads
-
SPA buffer (1X PBS, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS)
-
Unlabeled retinol (for non-specific binding determination)
-
96-well OptiPlates
-
TopCount NXT counter
Procedure:
-
Prepare the reaction mix in SPA buffer in 96-well OptiPlates with a final volume of 100 µL per well.
-
The final concentrations of the reaction components should be:
-
10 nM [3H]-Retinol
-
0.3 mg/well Streptavidin-PVT beads
-
50 nM biotinylated RBP4
-
Test compound at various concentrations.
-
-
For the determination of non-specific binding, add 20 µM of unlabeled retinol to control wells.
-
Assemble the reaction mix in the dark under dim red light.
-
Seal the plates with TopSeal-A and wrap them in aluminum foil.
-
Allow the plates to equilibrate for 6 hours at room temperature, followed by overnight incubation at 4°C.
-
Measure the radiocounts using a TopCount NXT counter.
-
Calculate the IC50 values using a four-parameter logistic nonlinear regression model.
This assay assesses the ability of an inhibitor to disrupt the interaction between RBP4 and TTR.
Principle: The assay utilizes FRET (Förster Resonance Energy Transfer) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). One of the interacting proteins (e.g., TTR) is labeled with the donor, and the other (e.g., RBP4, often via a tagged fusion protein like MBP-RBP4) is indirectly labeled with the acceptor via a labeled antibody (e.g., anti-MBP-d2). When RBP4 and TTR interact in the presence of retinol, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Materials:
-
MBP-tagged RBP4
-
Europium (Eu3+)-cryptate labeled TTR
-
Anti-MBP antibody conjugated to d2
-
Retinol
-
Assay buffer
-
Test compound
-
Microplate reader capable of HTRF detection
Procedure (General Outline):
-
Optimize the concentrations of MBP-RBP4, Eu3+-TTR, and anti-MBP-d2 antibody to achieve a robust signal-to-background ratio in agonist mode (in the presence of retinol).
-
Determine the optimal concentration of retinol that stimulates the RBP4-TTR interaction. This is typically done by performing a dose-response curve for retinol.
-
To test inhibitors, perform the assay in antagonist mode. Add a fixed, optimized concentration of retinol to all wells, along with varying concentrations of the test compound.
-
Incubate the reaction mixture for a specified period at room temperature.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible microplate reader.
-
Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values for the test compounds.
In Vivo Studies
-
Sprague Dawley Rats: Used for pharmacokinetic and pharmacodynamic studies to assess the effect of RBP4 inhibitors on plasma RBP4 levels.
-
Abca4-/- Mice: A model of enhanced retinal lipofuscinogenesis, used to evaluate the therapeutic potential of RBP4 inhibitors for ocular diseases like Stargardt disease and AMD.
Procedure:
-
Administer the RBP4 inhibitor to male Sprague Dawley rats via a single oral or intravenous dose.
-
Collect plasma and urine samples at various time points over a 48-hour period.
-
Quantify the concentration of the compound in the biological fluids using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) following protein precipitation.
-
Analyze the pharmacokinetic parameters using software such as WinNonlin.
-
Measure RBP4 levels in the plasma samples using a commercially available ELISA kit.
-
Correlate the compound exposure (pharmacokinetics) with the reduction in plasma RBP4 levels (pharmacodynamics).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RBP4 and a typical experimental workflow for the evaluation of RBP4 inhibitors.
RBP4 Signaling Pathways
Caption: RBP4 signaling pathways leading to insulin resistance.
Experimental Workflow for RBP4 Inhibitor Evaluation
Caption: Experimental workflow for the preclinical evaluation of RBP4 inhibitors.
Conclusion
The early-stage research on this compound (compound 43b) and related non-retinoid antagonists demonstrates a promising therapeutic strategy for diseases associated with elevated RBP4 levels. The robust in vitro potency and the significant in vivo reduction of circulating RBP4 provide a strong foundation for further development. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are critical for advancing these compounds through the drug discovery pipeline. Future research will likely focus on optimizing the pharmacokinetic properties, further elucidating the long-term safety profile, and demonstrating efficacy in relevant disease models.
References
RBP4 Inhibitor 1: A Deep Dive into its Role and Therapeutic Potential in Metabolic Diseases
A Technical Guide for Researchers and Drug Development Professionals
I. Executive Summary
Retinol-Binding Protein 4 (RBP4) has emerged as a critical adipokine and hepatokine implicated in the pathogenesis of a spectrum of metabolic diseases, most notably insulin resistance and type 2 diabetes. Its elevated circulating levels are strongly correlated with obesity and impaired glucose homeostasis. Consequently, the inhibition of RBP4 has become a promising therapeutic strategy. This technical guide provides an in-depth analysis of RBP4 inhibitors, with a particular focus on the novel compound, RBP4 inhibitor 1 (also known as compound 43b) . We will explore the intricate molecular mechanisms of RBP4 in metabolic dysregulation, detail the preclinical data of this compound and other key inhibitors, provide comprehensive experimental methodologies, and present quantitative data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in the field of metabolic diseases.
II. The Role of RBP4 in Metabolic Disease: A Complex Signaling Network
RBP4, a 21-kDa protein, is the primary transporter of retinol (vitamin A) in the bloodstream.[1] Beyond this classical function, elevated RBP4 levels have been shown to be a key contributor to metabolic dysfunction through various signaling pathways.
Elevated RBP4 disrupts insulin signaling in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. In adipose tissue and macrophages, RBP4 can trigger inflammatory responses through Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways.[2] This leads to the secretion of pro-inflammatory cytokines, which in turn impair insulin signaling. Furthermore, the RBP4-retinol complex can activate the JAK2/STAT5 pathway, further contributing to insulin resistance.[2] In skeletal muscle and liver, RBP4 has been shown to inhibit the insulin receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for glucose uptake and metabolism.[2]
// Nodes RBP4 [label="Elevated RBP4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adipose_Tissue [label="Adipose Tissue / Macrophages"]; Skeletal_Muscle_Liver [label="Skeletal Muscle / Liver"]; TLR4_JNK [label="TLR4 / JNK Activation", shape=ellipse]; JAK2_STAT5 [label="JAK2 / STAT5 Activation", shape=ellipse]; IRS_PI3K_Akt [label="IRS/PI3K/Akt Inhibition", shape=ellipse]; Inflammation [label="Increased Pro-inflammatory\nCytokines", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin_Resistance [label="Insulin Resistance", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RBP4 -> Adipose_Tissue; RBP4 -> Skeletal_Muscle_Liver; Adipose_Tissue -> TLR4_JNK; Adipose_Tissue -> JAK2_STAT5; Skeletal_Muscle_Liver -> IRS_PI3K_Akt; TLR4_JNK -> Inflammation; JAK2_STAT5 -> Insulin_Resistance; Inflammation -> Insulin_Resistance; IRS_PI3K_Akt -> Insulin_Resistance; }
Caption: RBP4-mediated signaling pathways leading to insulin resistance.
III. This compound (Compound 43b): A Potent Modulator of RBP4
This compound, also referred to as compound 43b, is a novel, potent, and orally active inhibitor of RBP4.[2] Preclinical studies have demonstrated its significant potential in modulating RBP4 levels.
Mechanism of Action
Like other RBP4 antagonists, this compound is believed to function by disrupting the interaction between RBP4 and transthyretin (TTR). This protein-protein interaction is crucial for stabilizing RBP4 in circulation and preventing its rapid clearance by the kidneys. By inhibiting this interaction, this compound leads to a reduction in circulating RBP4 levels.
Preclinical Data
In vitro studies have shown that this compound potently inhibits both human and mouse RBP4 with IC50 values of 28 nM and 110 nM, respectively. In vivo studies in mice have demonstrated a potent and long-lasting reduction in blood RBP4 levels following oral administration at doses as low as 0.3 mg/kg. While specific data on its effects on metabolic parameters like glucose tolerance and insulin sensitivity are still emerging, its ability to significantly lower RBP4 levels suggests a strong therapeutic potential for metabolic diseases.
IV. Other Key RBP4 Inhibitors in Development
Several other RBP4 inhibitors have been investigated for their therapeutic potential in metabolic and other diseases.
-
Fenretinide: A synthetic retinoid that has been shown to improve insulin sensitivity in overweight premenopausal women.
-
A1120: A non-retinoid RBP4 antagonist that has demonstrated the ability to reduce serum RBP4 levels in mice.
-
BPN-14136: Another non-retinoid inhibitor that effectively reduces serum RBP4 levels and has shown promise in models of high-fat diet-induced obesity and hepatic steatosis.
-
Tinlarebant (LBS-008) and STG-001: These are two RBP4 antagonists currently undergoing clinical trials, primarily for eye diseases, but their mechanism of action holds relevance for metabolic disorders.
V. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other notable RBP4 inhibitors.
Table 1: In Vitro Potency of RBP4 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound (compound 43b) | Human RBP4 | 28 nM | |
| Mouse RBP4 | 110 nM |
Table 2: In Vivo Effects of RBP4 Inhibitors on Serum RBP4 Levels
| Inhibitor | Animal Model | Dose | % RBP4 Reduction | Reference |
| This compound (compound 43b) | Mice | 0.3 mg/kg (oral) | Potent and long-lasting | |
| A1120 | Mice | Not Specified | Significant | |
| BPN-14136 | Mice | Not Specified | Significant | |
| Anti-RBP4 Oligonucleotide | High-fat diet-fed mice | 25 mg/kg | Significant reduction in adipose and liver RBP4 |
Table 3: Effects of Fenretinide on Insulin Sensitivity in Humans
| Population | Intervention | Outcome Measure | Result | Reference |
| Overweight premenopausal women | Fenretinide | HOMA-IR | 7-fold greater probability of normalizing HOMA-IR |
VI. Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate RBP4 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
This assay is a high-throughput method to screen for compounds that disrupt the interaction between RBP4 and TTR.
Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one protein (e.g., TTR) and an acceptor fluorophore (e.g., d2) conjugated to an antibody that binds the other protein (e.g., MBP-tagged RBP4). When RBP4 and TTR interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of this interaction will lead to a decrease in the FRET signal.
Caption: Workflow for the HTRF-based RBP4-TTR interaction assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of MBP-tagged RBP4, Eu3+-cryptate labeled TTR, and anti-MBP antibody conjugated to d2 in an appropriate assay buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: Add the reagents and test compounds to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature to allow the interaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.
In Vivo Evaluation in Diet-Induced Obese (DIO) Mice
This model is widely used to assess the efficacy of anti-diabetic and anti-obesity compounds.
Principle: Mice fed a high-fat diet develop key features of human metabolic syndrome, including obesity, insulin resistance, and glucose intolerance. This model allows for the evaluation of an RBP4 inhibitor's ability to ameliorate these metabolic disturbances.
Caption: Experimental workflow for evaluating RBP4 inhibitors in a diet-induced obesity mouse model.
Detailed Steps:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (e.g., 42-60% of calories from fat) for a specified period (e.g., 15 weeks). A control group is fed a standard chow diet.
-
Treatment: Once the metabolic phenotype is established, randomize the obese mice into treatment groups and administer the RBP4 inhibitor or vehicle daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Regularly monitor body weight, food intake, and general health of the animals.
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.
-
Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus (e.g., 0.75 U/kg) and measure blood glucose levels to assess insulin sensitivity.
-
-
Terminal Procedures: At the end of the study, collect blood to measure serum RBP4, insulin, and other metabolic markers. Collect tissues (e.g., liver, adipose tissue, muscle) for gene expression and protein analysis.
VII. Conclusion and Future Directions
The growing body of evidence strongly supports the role of RBP4 as a key player in the pathophysiology of metabolic diseases. This compound (compound 43b) has emerged as a potent and promising therapeutic candidate, demonstrating significant RBP4-lowering effects in preclinical models. The continued investigation of this and other RBP4 inhibitors is crucial for the development of novel therapeutic strategies to combat the global epidemic of obesity and type 2 diabetes.
Future research should focus on:
-
Elucidating the detailed metabolic effects of this compound in various preclinical models of metabolic disease.
-
Conducting comprehensive dose-response studies to establish the optimal therapeutic window.
-
Investigating the long-term safety and efficacy of RBP4 inhibitors.
-
Exploring the potential of combination therapies with existing anti-diabetic drugs.
The development of potent and specific RBP4 inhibitors holds the promise of a new era in the management of metabolic diseases, offering a targeted approach to address a fundamental driver of insulin resistance.
References
Methodological & Application
Application Notes and Protocols for RBP4 Inhibitor 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol Binding Protein 4 (RBP4) is a key protein involved in the transport of retinol (Vitamin A) in the bloodstream. Emerging evidence has implicated elevated levels of RBP4 in the pathogenesis of various metabolic diseases, including insulin resistance, type 2 diabetes, and obesity, as well as certain inflammatory conditions. RBP4 exerts its effects through complex signaling pathways, primarily involving the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, leading to downstream effects on glucose metabolism, inflammation, and cell proliferation.
RBP4 inhibitor 1 is a potent and orally active small molecule inhibitor of RBP4. By blocking the function of RBP4, this inhibitor holds therapeutic potential for the aforementioned conditions. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and mechanism of action.
Physicochemical Properties and Storage
A clear understanding of the inhibitor's properties is crucial for its effective use in in vitro studies.
| Property | Value | Reference |
| Synonyms | Compound 43b | [1] |
| CAS Number | 1198180-03-8 | [1] |
| IC50 (Human RBP4) | 28 nM | [1] |
| IC50 (Mouse RBP4) | 110 nM | [1] |
| Solubility | 10 mM in DMSO | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by RBP4 and a general workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Note: The following protocols are general guidelines. Optimal conditions, such as cell type, seeding density, inhibitor concentration, and incubation time, should be determined empirically by the researcher for each specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Cell Culture and Treatment
Recommended Cell Lines:
-
Adipocytes: 3T3-L1 (mouse pre-adipocyte cell line, requires differentiation)
-
Macrophages: RAW 264.7 (mouse macrophage cell line), THP-1 (human monocyte cell line, requires differentiation to macrophages)
-
Hepatocytes: HepG2 (human liver cancer cell line)
Procedure:
-
Culture the chosen cell line in the appropriate complete medium and conditions (e.g., 37°C, 5% CO2).
-
Seed the cells in multi-well plates at a density suitable for the intended downstream assay. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of this compound in the appropriate cell culture medium from the stock solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
At the end of the inhibitor treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| RBP4 Inhibitor | Cell Line | Assay | Observed Effect | Concentration Range | Reference |
| Fenretinide | Glioma cell lines | Apoptosis | Dose- and time-dependent cell death | 1-100 µM | |
| Fenretinide | Colon cancer sphere cells | Reduced viability | Preferential targeting of sphere cells | 6 µM |
Protocol 4: Western Blot Analysis of RBP4 Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein for phosphorylated targets.
| Target Protein | Cell Type | Stimulus | Observed Effect of RBP4 | Reference |
| p-JNK, p-p38, p-ERK | Macrophages | RBP4 | Increased phosphorylation | |
| IκBα | Macrophages | RBP4 | Degradation | |
| p-Akt | Adipocytes (co-cultured with macrophages) | Insulin + RBP4 | Decreased phosphorylation |
Protocol 5: ELISA for Inflammatory Cytokines
This protocol is for measuring the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatant from cells treated with this compound (from Protocol 2)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well plate reader
Procedure:
-
Collect the cell culture supernatant at the end of the treatment period. Centrifuge to remove any cells or debris.
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
| Cytokine | Cell Type | Stimulus | Observed Effect of RBP4 | Concentration of RBP4 | Reference |
| TNF-α, IL-6, MCP-1 | Macrophages | RBP4 | Increased secretion | 50 µg/mL | |
| IL-12 | Macrophages | RBP4 | Increased secretion | 50 µg/mL | |
| TNF-α | Macrophages | RBP4 | Increased secretion (40-fold) | Not specified |
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to begin investigating the effects of this compound in a cell culture setting. By following these guidelines and adapting them to specific experimental needs, scientists can effectively explore the therapeutic potential of this compound and further elucidate the role of RBP4 in health and disease. It is imperative to include appropriate controls and perform dose-response and time-course experiments to obtain robust and reliable data.
References
Application Notes and Protocols: Solubility of RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues. It has emerged as a significant therapeutic target in various metabolic and ophthalmologic diseases. Elevated levels of RBP4 are associated with insulin resistance, type 2 diabetes, and certain inflammatory conditions. RBP4 inhibitor 1, also identified as compound 43b, is a potent and orally active small molecule inhibitor of RBP4.[1][2][3] It has demonstrated a significant and lasting effect in reducing blood RBP4 levels in preclinical models.[1][2] Understanding the solubility of this inhibitor in various solvents is paramount for its effective use in in-vitro and in-vivo research, as well as for formulation development.
These application notes provide a summary of the known solubility of this compound and a detailed protocol for determining its solubility in other relevant solvents. Additionally, a diagram of the RBP4 signaling pathway is included to provide context for its mechanism of action.
Data Presentation: Solubility of this compound
The solubility of a compound is a crucial physicochemical property that influences its biological activity and therapeutic potential. The following table summarizes the currently available quantitative solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 699.79 mM | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Ethanol | Data not publicly available. | Data not publicly available. | See Experimental Protocol below to determine solubility. |
| Water | Data not publicly available. | Data not publicly available. | The compound's structure suggests low aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Data not publicly available. | Data not publicly available. | See Experimental Protocol below to determine solubility. |
Compound Information:
-
Molecular Formula: C₁₄H₁₃F₆NO₃
-
Molecular Weight: 357.25 g/mol
-
CAS Number: 1198180-03-8
RBP4 Signaling Pathway
RBP4 exerts its biological effects through at least two distinct signaling pathways, contributing to metabolic dysregulation and inflammation. Understanding these pathways is key to appreciating the therapeutic potential of RBP4 inhibitors.
References
Application Notes and Protocols for RBP4 Inhibitor 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-binding protein 4 (RBP4) is a critical transporter of retinol (Vitamin A) in the circulation and has emerged as a significant therapeutic target for a range of metabolic and ophthalmologic diseases. Elevated levels of RBP4 are associated with insulin resistance, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and certain retinal degenerative conditions. RBP4 inhibitor 1, also known as compound 43b, is a potent, orally active small molecule inhibitor of RBP4 with demonstrated efficacy in mouse models. These application notes provide a comprehensive overview of the available data on this compound and related compounds, along with detailed protocols for its use in preclinical research.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant RBP4 antagonists in mouse models. This information is crucial for dose selection and experimental design.
| Inhibitor Name | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| This compound (compound 43b) | Not Specified | As low as 0.3 mg/kg | Oral | Potent and long-lasting reduction of blood RBP4 levels. | [1] |
| Anti-RBP4 Oligonucleotide | High-Fat Diet-induced Obese Mice | 25 mg/kg | Not Specified | Reduced adipose and liver RBP4 expression, improved glucose tolerance. | |
| BPN-14136 | CD-1 Mice | 5 mg/kg | Oral | 90% decrease in plasma RBP4. | [2] |
| BPN-14136 | CD-1 Mice | 2 mg/kg | Intravenous | 75% reduction in plasma RBP4. | [2] |
| BPN-14136 | Abca4-/- Mice | 20 mg/kg daily for 12 weeks | Oral | Sustained 90% reduction in serum RBP4; inhibited A2E formation. | [2] |
| A1120 | Abca4-/- Mice | 30 mg/kg daily for 6 weeks | Oral (in chow) | 75% decrease in serum RBP4. | |
| ERM-123 | ABCA4-/- Mice | Indicated daily dose for 4 weeks | Oral Gavage | Significantly depleted circulating RBP4. | [3] |
Signaling Pathways
Elevated RBP4 contributes to insulin resistance and inflammation through multiple signaling pathways. Understanding these pathways is essential for interpreting experimental outcomes.
Caption: RBP4 signaling pathways leading to inflammation and insulin resistance.
Experimental Protocols
This section provides a detailed, representative protocol for the in vivo administration of an RBP4 inhibitor in a mouse model of diet-induced obesity. This protocol can be adapted for "this compound" based on its known characteristics.
Objective: To evaluate the efficacy of an RBP4 inhibitor in ameliorating metabolic dysfunction in a diet-induced obesity mouse model.
Materials:
-
This compound (or other RBP4 antagonist)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or as recommended by the manufacturer)
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Blood glucose meter and strips
-
Insulin assay kit (ELISA)
-
General surgical and necropsy instruments
Experimental Workflow:
Caption: Experimental workflow for evaluating an RBP4 inhibitor in mice.
Procedure:
-
Animal Model Induction:
-
Acclimatize 8-week-old male C57BL/6J mice for one week.
-
Feed mice a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Monitor body weight weekly.
-
After the induction period, randomly assign HFD-fed mice into two groups: Vehicle control and RBP4 inhibitor treatment.
-
-
Drug Preparation and Administration:
-
Prepare the RBP4 inhibitor formulation. For "this compound," which is orally active, a suspension in a vehicle like 0.5% CMC is appropriate. The final concentration should be calculated based on the desired dosage (e.g., 0.3 mg/kg, 1 mg/kg, 3 mg/kg) and the average body weight of the mice.
-
Administer the RBP4 inhibitor or vehicle daily via oral gavage for 4-8 weeks. The volume should typically be 5-10 µL/g of body weight.
-
-
In-life Monitoring and Metabolic Assessments:
-
Continue to monitor body weight and food intake weekly.
-
Towards the end of the treatment period, perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) to assess glucose metabolism and insulin sensitivity.
-
GTT: Fast mice for 6 hours, then administer a bolus of glucose (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer human insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, fast mice overnight.
-
Collect terminal blood samples via cardiac puncture for the analysis of serum RBP4, insulin, glucose, and lipid profiles.
-
Euthanize the mice and harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle.
-
Fix a portion of the liver and eWAT in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for lipid accumulation).
-
Snap-freeze the remaining tissues in liquid nitrogen and store at -80°C for subsequent molecular analyses (e.g., gene expression of inflammatory markers).
-
Conclusion
This compound and other related antagonists represent a promising therapeutic strategy for metabolic diseases. The provided data and protocols offer a solid foundation for researchers to design and execute preclinical studies to further investigate the efficacy and mechanisms of action of these compounds. Careful consideration of dosage, route of administration, and appropriate endpoint analyses are critical for obtaining robust and meaningful results.
References
- 1. Discovery of phenylpyrrolidine derivatives as a novel class of retinol binding protein 4 (RBP4) reducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Western Blot Analysis Using RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing RBP4 Inhibitor 1 in Western blot analysis to investigate the Retinol-Binding Protein 4 (RBP4) signaling pathway. The provided protocols and data are intended to serve as a foundation for researchers to explore the therapeutic potential and mechanism of action of RBP4 inhibitors.
Introduction
Retinol-Binding Protein 4 (RBP4) is a crucial protein for transporting retinol (Vitamin A) from the liver to peripheral tissues.[1] Elevated levels of RBP4 have been linked to insulin resistance, type 2 diabetes, and inflammation.[2] RBP4 exerts its effects through various signaling pathways, including the JNK, TLR4, and JAK/STAT pathways, which can lead to the induction of pro-inflammatory cytokines and subsequent impairment of insulin signaling.[1][3][4] this compound is a potent and orally active inhibitor of RBP4, with IC50 values of 28 nM and 110 nM for human and mouse RBP4, respectively. Western blot analysis is a key technique to elucidate the effects of this compound on RBP4 protein levels and its downstream signaling cascades.
Key Applications
-
Target Validation: Confirm the efficacy of this compound in reducing RBP4 protein levels in cell lysates or tissue homogenates.
-
Mechanism of Action Studies: Investigate the impact of this compound on downstream signaling pathways, such as the phosphorylation of JNK, Akt, and STAT proteins.
-
Dose-Response Analysis: Determine the optimal concentration of this compound for achieving the desired biological effect.
-
Pharmacodynamic Studies: Assess the in vivo effects of this compound on RBP4 levels and signaling in animal models.
RBP4 Signaling Pathways
RBP4 has been shown to activate several downstream signaling pathways implicated in inflammation and insulin resistance. A simplified overview of these pathways is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effects of retinol binding protein 4 knockdown on the PI3K/Akt pathways in porcine adipocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Unbound Retinol-binding Protein 4 Concentration Induces Apoptosis through Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Resistance with RBP4 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinol-Binding Protein 4 (RBP4) is an adipokine that has emerged as a key player in the pathogenesis of insulin resistance and type 2 diabetes. Elevated circulating levels of RBP4 are strongly correlated with insulin resistance and its associated metabolic abnormalities.[1][2] RBP4 exerts its effects through multiple mechanisms, primarily by promoting a state of chronic low-grade inflammation in adipose tissue and by directly impairing insulin signaling in target tissues such as skeletal muscle and liver.[3][4][5]
RBP4 inhibitor 1 (also known as compound 43b) is a potent and orally active small molecule inhibitor of RBP4, with IC50 values of 28 nM for human RBP4 and 110 nM for mouse RBP4. By blocking the function of RBP4, this inhibitor serves as a valuable research tool to investigate the role of RBP4 in insulin resistance and to explore the therapeutic potential of RBP4 inhibition. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of insulin resistance.
Mechanism of RBP4-Induced Insulin Resistance
RBP4 contributes to insulin resistance through two primary pathways:
-
Induction of Adipose Tissue Inflammation: RBP4 can act on macrophages within adipose tissue, stimulating the production of pro-inflammatory cytokines like TNF-α and IL-6. This is mediated, in part, through the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling pathways. The resulting inflammatory environment in adipose tissue leads to impaired insulin signaling in adipocytes.
-
Direct Inhibition of Insulin Signaling: In skeletal muscle and adipose tissue, RBP4 can directly interfere with the insulin signaling cascade. It has been shown to inhibit the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of the PI3K/Akt pathway. This impairment leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, resulting in decreased glucose uptake. In the liver, RBP4 can increase the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, leading to increased hepatic glucose production.
Key Signaling Pathways
Quantitative Data Summary
The following table summarizes key quantitative data related to RBP4 and its inhibition.
| Parameter | Species | Value | Reference |
| This compound (compound 43b) IC50 | Human | 28 nM | |
| Mouse | 110 nM | ||
| A1120 (RBP4 antagonist) IC50 | Human | 14.8 nM | |
| Fenretinide (RBP4 antagonist) IC50 | Human | 56 nM |
Experimental Protocols
In Vitro Experiment: Inhibition of RBP4-Induced Insulin Resistance in Adipocytes
This protocol describes a co-culture system to model the inflammatory component of RBP4-induced insulin resistance and a direct treatment model.
Materials:
-
3T3-L1 preadipocytes
-
RAW264.7 macrophages
-
DMEM, FBS, and appropriate cell culture supplements
-
Recombinant RBP4 protein
-
This compound
-
Insulin
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Lysis buffer, protease, and phosphatase inhibitors
-
Antibodies for Western blotting (p-Akt, Akt, p-IRS-1, IRS-1)
Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes following standard protocols.
-
Culture RAW264.7 macrophages in parallel.
-
-
Co-culture Setup (for inflammatory model):
-
Once 3T3-L1 adipocytes are mature, seed RAW264.7 macrophages directly onto the adipocyte monolayer.
-
Allow the co-culture to stabilize for 24 hours.
-
-
Treatment:
-
Serum starve the cells for 2-4 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add recombinant RBP4 (e.g., 50 µg/mL) to the media and incubate for 24 hours.
-
For direct inhibition studies, treat mature adipocytes with RBP4 and the inhibitor without macrophages.
-
-
Insulin Stimulation and Glucose Uptake Assay:
-
Wash the cells and incubate in glucose-free media.
-
Stimulate with insulin (e.g., 100 nM) for 15-30 minutes.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity or fluorescence.
-
-
Western Blot Analysis of Insulin Signaling:
-
Following treatment and insulin stimulation (10 minutes), lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt, Akt, p-IRS-1, and IRS-1, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
In Vivo Experiment: this compound in a High-Fat Diet-Induced Mouse Model of Insulin Resistance
This protocol outlines the use of this compound in a diet-induced obesity and insulin resistance mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow
-
This compound
-
Vehicle for oral gavage (e.g., corn oil with 10% DMSO)
-
Glucometer and test strips
-
Insulin
-
ELISA kits for serum RBP4 and insulin
Protocol:
-
Induction of Insulin Resistance:
-
Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
-
Treatment:
-
Randomly assign HFD-fed mice to a vehicle control group and an this compound treatment group.
-
Administer this compound (dose to be determined by pharmacokinetic and pharmacodynamic studies) or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Near the end of the treatment period, fast the mice overnight (12-16 hours) and administer a bolus of glucose (2 g/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): A few days after the GTT, fast the mice for 4-6 hours and administer insulin (0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture for the measurement of serum RBP4, insulin, and glucose levels using ELISA and colorimetric assays.
-
Harvest tissues such as epididymal white adipose tissue, liver, and skeletal muscle.
-
A portion of the tissue can be snap-frozen in liquid nitrogen for subsequent Western blot analysis (p-Akt, GLUT4) and gene expression analysis (e.g., inflammatory markers).
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the intricate role of RBP4 in the development of insulin resistance. The protocols provided herein offer a framework for investigating the efficacy of RBP4 inhibition in both cellular and animal models. These studies will contribute to a deeper understanding of RBP4 as a therapeutic target for metabolic diseases.
References
- 1. Antigen Presentation and T-Cell Activation Are Critical for RBP4-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 3. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of retinol-binding protein 4 with RNA oligonucleotide prevents high-fat diet-induced metabolic syndrome and non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application of RBP4 Inhibitor 1 in Ophthalmology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of RBP4 Inhibitor 1 in ophthalmology research. Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream.[1] Inhibiting RBP4 has emerged as a promising therapeutic strategy for ocular diseases characterized by the excessive accumulation of toxic vitamin A derivatives, such as Stargardt disease and the dry form of age-related macular degeneration (AMD).[2][3] Elevated levels of RBP4 have also been associated with diabetic retinopathy.[4][5]
Mechanism of Action
RBP4 binds to retinol in the liver and complexes with transthyretin (TTR) for transport through the circulation to target tissues like the retinal pigment epithelium (RPE). In the RPE, retinol is a crucial component of the visual cycle. However, byproducts of this cycle can form toxic bisretinoids, such as A2E, which accumulate as lipofuscin in the RPE, leading to cellular damage and vision loss.
RBP4 inhibitors are small molecules that competitively bind to RBP4, displacing retinol and disrupting the RBP4-TTR interaction. This prevents the uptake of retinol by the RPE, thereby reducing the rate of visual cycle activity and the formation of cytotoxic bisretinoids. Some RBP4 inhibitors, like ERM-123, are bi-specific, also stabilizing TTR to mitigate the risk of TTR amyloidosis.
Featured RBP4 Inhibitors
Several RBP4 inhibitors have been investigated in preclinical and clinical studies. This document will focus on the application of a representative non-retinoid RBP4 inhibitor, referred to here as "this compound," with properties similar to well-characterized compounds like A1120 and BPN-14136.
Data Presentation
The following tables summarize key quantitative data for various RBP4 inhibitors from published studies, providing a comparative overview of their potency and in vivo efficacy.
Table 1: In Vitro Potency of RBP4 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| A1120 | RBP4 Binding Assay | RBP4 | 14.8 | |
| Fenretinide | RBP4 Binding Assay | RBP4 | 56 | |
| BPN-14136 | RBP4 SPA | RBP4 | 12.8 ± 0.4 | |
| Compound 1 (from patent) | RBP4 SPA | RBP4 | 5.79 - 22.9 | |
| A1120 | RBP4-TTR Interaction (TR-FRET) | RBP4-TTR Interaction | ~100 | |
| Fenretinide | RBP4-TTR Interaction (TR-FRET) | RBP4-TTR Interaction | ~300 | |
| BPN-14136 | RBP4-TTR HTRF | RBP4-TTR Interaction | 43.6 ± 10.5 | |
| Compound 1 (from patent) | RBP4-TTR HTRF | RBP4-TTR Interaction | - |
Table 2: In Vivo Efficacy of RBP4 Inhibitors in Mice
| Compound | Mouse Model | Dose & Administration | % Serum RBP4 Reduction | % Bisretinoid (A2E) Reduction | Reference |
| A1120 | Abca4-/- | 30 mg/kg/day in chow for 6 weeks | 75% | 45-50% | |
| BPN-14136 | Abca4-/- | 20 mg/kg/day in chow for 12 weeks | 90% | ~50% | |
| BPN-14136 | CD-1 | 5 mg/kg single oral dose | ~90% (max) | Not Applicable | |
| ERM-123 | ABCA4-/- | Oral gavage (daily for 12 weeks) | Significant | Significant | |
| Tinlarebant (LBS-008) | STGD1 Patients | 5 mg/day oral | 80-90% | Not directly measured |
Table 3: Pharmacokinetic Parameters of BPN-14136
| Species | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (h*ng/mL) | Bioavailability (%) | Reference |
| Mouse (CD-1) | Oral | 5 | 11,027 | 2 | 129,400 | 103.2 | |
| Mouse (CD-1) | IV | 2 | 10,930 | 0.083 | 50,140 | N/A | |
| Dog (Beagle) | Oral | 2 | - | - | - | - | |
| Monkey (Cynomolgus) | Oral | 5 | - | - | - | - |
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound.
In Vitro RBP4-TTR Interaction Assay (TR-FRET)
This protocol is adapted from methodologies described for the characterization of RBP4 antagonists.
Objective: To determine the ability of this compound to disrupt the retinol-induced interaction between RBP4 and TTR.
Materials:
-
Recombinant human RBP4
-
Europium cryptate-labeled TTR (Eu-TTR)
-
XL665-labeled anti-RBP4 antibody (Ab-XL665)
-
All-trans retinol
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
384-well low-volume white plates
-
Plate reader capable of time-resolved fluorescence energy transfer (TR-FRET) measurements (e.g., PHERAstar)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In each well of the 384-well plate, add:
-
5 µL of RBP4 solution (final concentration ~5 nM)
-
5 µL of all-trans retinol solution (final concentration ~1 µM)
-
5 µL of the serially diluted this compound or vehicle control.
-
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 5 µL of a pre-mixed solution of Eu-TTR (final concentration ~2 nM) and Ab-XL665 (final concentration ~10 nM).
-
Incubate for 3 hours at room temperature, protected from light.
-
Measure the TR-FRET signal by reading the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 337 nm.
-
Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study in Abca4-/- Mice
This protocol is based on studies using the Abca4 knockout mouse model of Stargardt disease.
Objective: To evaluate the in vivo efficacy of this compound in reducing serum RBP4 and retinal bisretinoid levels.
Materials:
-
Abca4 knockout (Abca4-/-) mice
-
This compound
-
Vehicle control
-
Dosing vehicle (e.g., formulated into rodent chow or prepared for oral gavage)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Materials for euthanasia and tissue dissection
-
ELISA kit for mouse RBP4
-
HPLC or LC-MS/MS system for bisretinoid analysis
Procedure:
-
Animal Dosing:
-
Acclimate Abca4-/- mice for at least one week.
-
Divide mice into treatment and vehicle control groups (n=8-10 per group).
-
Administer this compound (e.g., 20-30 mg/kg/day) or vehicle. Administration can be via formulated chow for chronic studies or daily oral gavage.
-
Treat animals for a specified duration (e.g., 6-12 weeks).
-
-
Serum RBP4 Measurement:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and specified time points during the study.
-
Allow blood to clot and centrifuge to collect serum.
-
Measure serum RBP4 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Bisretinoid Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the eyes under dim red light and collect the posterior eyecups.
-
Homogenize the eyecups in a suitable buffer (e.g., PBS).
-
Extract bisretinoids (e.g., A2E) using a solvent extraction method (e.g., chloroform/methanol).
-
Analyze and quantify the levels of A2E and other bisretinoids by reverse-phase HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Compare serum RBP4 levels and retinal bisretinoid levels between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Retinal Tissue Homogenization and Extraction for Bisretinoid Analysis
This protocol provides a general procedure for preparing retinal tissue for HPLC or LC-MS analysis.
Objective: To extract bisretinoids from mouse retinal tissue for quantification.
Materials:
-
Posterior eyecups from mice
-
Homogenization buffer (e.g., PBS)
-
Bead homogenizer or manual tissue grinder
-
Extraction solvent (e.g., 2:1 chloroform:methanol)
-
Centrifuge
-
Nitrogen evaporator
-
Resuspension solvent (e.g., methanol or mobile phase for HPLC)
Procedure:
-
Place the dissected posterior eyecups into a microcentrifuge tube containing homogenization buffer and homogenization beads.
-
Homogenize the tissue using a bead homogenizer (e.g., Bullet Blender) or a manual grinder until the tissue is completely dissociated.
-
Add the extraction solvent to the homogenate, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase containing the lipids and bisretinoids.
-
Repeat the extraction of the aqueous phase to maximize recovery.
-
Pool the organic phases and evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried extract in a small, precise volume of resuspension solvent.
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
Visualizations
RBP4 Signaling Pathway and Inhibitor Mechanism of Action
Caption: RBP4 pathway and the mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound.
Logical Relationship of RBP4 Inhibition and Therapeutic Effect
Caption: Logical flow from RBP4 inhibition to therapeutic effect.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextadvance.com [nextadvance.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 5. Photodegradation of retinal bisretinoids in mouse models and implications for macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RBP4 Inhibitor 1 as a Tool for Studying Vitamin A Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A (retinol) is a crucial nutrient for a multitude of physiological processes, including vision, immune function, and cellular differentiation. Its transport in the bloodstream from the liver to peripheral tissues is primarily mediated by Retinol-Binding Protein 4 (RBP4).[1][2][3] RBP4 binds retinol to form a complex (holo-RBP4) that then associates with transthyretin (TTR) to prevent its filtration by the kidneys.[4][5] The delivery of retinol to target cells is facilitated by the membrane receptor STRA6, which binds to holo-RBP4 and enables the transport of retinol across the cell membrane.
Dysregulation of RBP4 and vitamin A metabolism is implicated in various diseases, including metabolic disorders and ocular diseases like Stargardt disease and age-related macular degeneration. RBP4 inhibitors are small molecules designed to interfere with the transport of vitamin A by disrupting the interaction between RBP4 and retinol or TTR. RBP4 inhibitor 1 is a potent and orally active inhibitor of RBP4, with IC50 values of 28 nM and 110 nM for human and mouse RBP4, respectively. By inhibiting RBP4, these compounds reduce circulating levels of RBP4 and retinol, thereby modulating vitamin A availability to tissues. This makes this compound a valuable research tool for elucidating the role of RBP4-mediated vitamin A transport in health and disease.
These application notes provide a comprehensive overview of the use of this compound in studying vitamin A metabolism, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound acts as an antagonist of RBP4. It disrupts the formation of the holo-RBP4-TTR complex, which is essential for maintaining RBP4 levels in circulation. By interfering with this interaction, this compound promotes the renal clearance of RBP4, leading to a reduction in serum RBP4 and, consequently, decreased transport of retinol to peripheral tissues.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of various RBP4 inhibitors, including compounds with similar mechanisms of action to this compound.
Table 1: In Vitro Activity of RBP4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RBP4 | RBP4 Binding | 28 | |
| This compound | Mouse RBP4 | RBP4 Binding | 110 | |
| A1120 | RBP4-TTR Interaction | TR-FRET | 155 | |
| Fenretinide | RBP4-TTR Interaction | TR-FRET | >1000 | |
| BPN-14136 | RBP4-TTR Interaction | HTRF | 43.6 |
Table 2: In Vivo Effects of RBP4 Inhibitors in Mice
| Compound | Dose | Duration | % Reduction in Serum RBP4 | % Reduction in Ocular Bisretinoids | Reference |
| A1120 | 30 mg/kg/day | 21 days | 64% | Not Reported | |
| A1120 | 30 mg/kg/day | 42 days | 75% | Significant Reduction | |
| ERM-123 | Not Specified | 4 weeks | Dose-dependent | Not Reported | |
| ERM-123 | Not Specified | 12 weeks | Not Reported | Significant Reduction |
Signaling Pathways and Experimental Workflows
Vitamin A Transport Pathway and Inhibition by this compound
Experimental Workflow: RBP4-TTR Interaction Assay (HTRF)
Logical Relationship: Impact of RBP4 Inhibition
Experimental Protocols
Protocol 1: In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is for assessing the ability of this compound to disrupt the interaction between RBP4 and TTR.
Materials:
-
Maltose-Binding Protein (MBP)-tagged human RBP4
-
Europium (Eu3+)-cryptate labeled human TTR
-
d2-conjugated anti-MBP monoclonal antibody
-
All-trans-retinol
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of MBP-RBP4, Eu3+-TTR, anti-MBP-d2 antibody, and retinol in assay buffer at their optimal concentrations (determined through titration experiments).
-
-
Assay Setup:
-
In a 384-well microplate, add the following to each well:
-
5 µL of this compound dilution or vehicle control.
-
5 µL of a pre-mixed solution of MBP-RBP4 and retinol.
-
5 µL of a pre-mixed solution of Eu3+-TTR and anti-MBP-d2 antibody.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Retinol Uptake Assay
This protocol measures the inhibition of retinol uptake into cells mediated by the STRA6 receptor.
Materials:
-
Cells expressing the STRA6 receptor (e.g., ARPE-19, or transfected HEK293 cells)
-
Cell culture medium
-
[3H]-retinol
-
Apo-RBP4
-
This compound
-
Assay buffer (e.g., serum-free medium or HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed STRA6-expressing cells in a 24-well plate and grow to confluency.
-
-
Preparation of [3H]-holo-RBP4:
-
Incubate apo-RBP4 with [3H]-retinol in assay buffer to form the [3H]-holo-RBP4 complex.
-
-
Inhibition of Retinol Uptake:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for 30 minutes at 37°C.
-
Add the [3H]-holo-RBP4 complex to each well and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Scintillation Counting:
-
Wash the cells multiple times with ice-cold PBS to remove extracellular [3H]-holo-RBP4.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of retinol uptake for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value of the inhibitor.
-
Protocol 3: In Vivo Evaluation of this compound in Mice
This protocol describes the assessment of the effect of this compound on serum RBP4 levels and tissue retinoid content in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit for mouse RBP4
-
HPLC system with a UV detector
-
Reagents for retinoid extraction (e.g., hexane, butylated hydroxytoluene)
-
Retinoid standards (retinol, retinyl palmitate)
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to mice daily via oral gavage for a specified period (e.g., 21 or 42 days).
-
-
Blood Collection and Serum Preparation:
-
At the end of the treatment period, collect blood from the mice via retro-orbital bleeding or cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
-
Measurement of Serum RBP4:
-
Quantify the concentration of RBP4 in the serum samples using a commercially available mouse RBP4 ELISA kit, following the manufacturer's instructions.
-
-
Tissue Collection and Retinoid Extraction:
-
Euthanize the mice and collect tissues of interest (e.g., liver, eyes).
-
Homogenize the tissues in the presence of an antioxidant (e.g., butylated hydroxytoluene) and extract the retinoids using an organic solvent such as hexane.
-
-
HPLC Analysis of Retinoids:
-
Dry the organic extract under a stream of nitrogen and reconstitute in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the retinoids using an isocratic or gradient mobile phase (e.g., acetonitrile/methanol/dichloromethane).
-
Detect and quantify retinol and retinyl esters by measuring the absorbance at 325 nm.
-
Calculate the concentration of retinoids based on a standard curve generated with known amounts of retinoid standards.
-
-
Data Analysis:
-
Compare the serum RBP4 levels and tissue retinoid concentrations between the inhibitor-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
This compound represents a powerful tool for investigating the intricacies of vitamin A metabolism and the pathological consequences of its dysregulation. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this and similar inhibitors to advance our understanding of RBP4's role in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Mapping of the extracellular RBP4 ligand binding domain on the RBPR2 receptor for Vitamin A transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the STRA6 receptor for retinol uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 4. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Experimental Design of RBP4 Inhibitor 1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of RBP4 Inhibitor 1, a potent and orally active inhibitor of Retinol-Binding Protein 4 (RBP4). This document outlines detailed protocols for in vitro and in vivo studies to characterize the inhibitor's efficacy, mechanism of action, and potential therapeutic applications.
Introduction to RBP4 and Its Inhibition
Retinol-Binding Protein 4 (RBP4) is the sole specific transporter of retinol (Vitamin A) in the bloodstream.[1][2] Elevated levels of RBP4 are associated with various metabolic disorders, including insulin resistance, type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4][5] RBP4 exerts its effects through multiple mechanisms. The holo-RBP4 (retinol-bound) complex interacts with its membrane receptor, Stimulated by Retinoic Acid 6 (STRA6), to activate JAK2/STAT signaling pathways, which can interfere with insulin action. Independently of retinol, RBP4 can also act as a pro-inflammatory adipokine, activating macrophages through Toll-like receptor 4 (TLR4) and stimulating the release of inflammatory cytokines via the JNK pathway, further contributing to insulin resistance.
This compound (also known as compound 43b) is a potent, orally active, non-retinoid inhibitor of RBP4 with IC50 values of 28 nM for human RBP4 and 110 nM for mouse RBP4. It is designed to disrupt the interaction between RBP4 and transthyretin (TTR), a protein that stabilizes RBP4 in the circulation and prevents its renal clearance. By inhibiting the RBP4-TTR interaction, this compound leads to a rapid reduction in circulating RBP4 levels. This document provides a framework for testing the biological activity and therapeutic potential of this compound.
RBP4 Signaling Pathways
Understanding the signaling pathways modulated by RBP4 is crucial for designing experiments to evaluate its inhibitors. The following diagrams illustrate the key pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
In Vitro Experimental Protocols
RBP4-TTR Interaction Assays
The primary mechanism of this compound is the disruption of the RBP4-TTR complex. This can be quantified using various biochemical assays.
Protocol 4.1.1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the proximity of RBP4 and TTR.
-
Materials:
-
Recombinant human RBP4 (tagged, e.g., MBP-tag)
-
Europium cryptate-labeled TTR
-
d2-labeled anti-MBP antibody
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add MBP-RBP4, Eu3+-TTR, and d2-anti-MBP antibody to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.
-
Protocol 4.1.2: Scintillation Proximity Assay (SPA)
This assay measures the displacement of radiolabeled retinol from RBP4.
-
Materials:
-
Biotinylated recombinant human RBP4
-
[3H]-retinol
-
Streptavidin-coated SPA beads
-
Assay buffer
-
This compound
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Incubate biotinylated RBP4 with streptavidin-coated SPA beads.
-
Add [3H]-retinol to the RBP4-bead complex.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate at room temperature.
-
Measure the scintillation counts. Displacement of [3H]-retinol by the inhibitor will result in a decreased signal.
-
Calculate the IC50 from the dose-response curve.
-
Cell-Based Assays
Protocol 4.2.1: Macrophage Inflammation Assay
This assay assesses the ability of this compound to block RBP4-induced inflammation.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
-
Materials:
-
Recombinant human RBP4 (apo-RBP4 is often more potent in this assay)
-
This compound
-
LPS (positive control)
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Plate macrophages and allow them to adhere.
-
Pre-incubate cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a predetermined concentration of RBP4 for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Determine the dose-dependent inhibition of cytokine release by this compound.
-
Protocol 4.2.2: Insulin Signaling Assay in Adipocytes
This assay evaluates the effect of this compound on insulin sensitivity.
-
Cell Line: 3T3-L1 adipocytes.
-
Materials:
-
Recombinant human RBP4
-
This compound
-
Insulin
-
Lysis buffer
-
Antibodies for Western blotting (p-Akt, total Akt, p-IRS1, total IRS1)
-
-
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the adipocytes.
-
Treat cells with RBP4 in the presence or absence of this compound for 18-24 hours.
-
Stimulate with insulin (e.g., 10 nM) for 10-15 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to analyze the phosphorylation status of Akt and IRS-1.
-
Quantify band intensities to assess the restoration of insulin signaling by the inhibitor.
-
In Vivo Experimental Protocols
Protocol 5.1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Administer a single oral dose of this compound.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine PK parameters (Cmax, Tmax, AUC, half-life).
-
Measure plasma RBP4 levels at the same time points using a validated ELISA or LC-MS/MS method to establish the PD effect (RBP4 lowering).
-
Correlate the inhibitor concentration with the reduction in plasma RBP4.
-
Protocol 5.2: Efficacy in a Diet-Induced Obesity (DIO) Model
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks.
-
Treatment:
-
Vehicle control
-
This compound (e.g., daily oral gavage)
-
Positive control (e.g., rosiglitazone)
-
-
Duration: 4-8 weeks.
-
Key Endpoints:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), fasting glucose, and insulin levels.
-
Plasma Analysis: RBP4, lipids (triglycerides, cholesterol), and inflammatory cytokines.
-
Tissue Analysis:
-
Liver: Histology (H&E staining for steatosis), gene expression (e.g., PEPCK).
-
Adipose Tissue: Histology (adipocyte size), gene expression (e.g., GLUT4, inflammatory markers).
-
Muscle: Western blot for insulin signaling proteins (p-Akt).
-
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) |
|---|---|---|
| RBP4-TTR HTRF | Human | Value |
| RBP4-TTR HTRF | Mouse | Value |
| RBP4 Binding (SPA) | Human | 28 |
| RBP4 Binding (SPA) | Mouse | 110 |
| Macrophage IL-6 Release | Mouse | Value |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) |
|---|
| Value | Value | Value | Value | Value |
Table 3: Efficacy of this compound in a Diet-Induced Obesity Model
| Treatment Group | Body Weight Change (%) | Glucose AUC in GTT | Fasting Insulin (ng/mL) | Plasma RBP4 Reduction (%) |
|---|---|---|---|---|
| Vehicle | Value | Value | Value | 0 |
| This compound (Low Dose) | Value | Value | Value | Value |
| This compound (High Dose) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
These detailed protocols and guidelines provide a robust framework for the comprehensive evaluation of this compound, enabling researchers to generate high-quality, reproducible data for drug development programs targeting RBP4-mediated diseases.
References
- 1. Retinol-Binding Protein 4 Inhibits Insulin Signaling in Adipocytes by Inducing Proinflammatory Cytokines in Macrophages through a c-Jun N-Terminal Kinase- and Toll-Like Receptor 4-Dependent and Retinol-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Retinol binding protein 4 and type 2 diabetes: from insulin resistance to pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoids and retinoid-binding proteins: Unexpected roles in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinol-binding protein-4 in experimental and clinical metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring RBP4 Inhibitor Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinol-Binding Protein 4 (RBP4) is a crucial protein primarily synthesized in the liver and adipocytes, responsible for transporting retinol (Vitamin A) from the liver to peripheral tissues.[1] Beyond its role in vitamin A transport, elevated levels of RBP4 have been implicated in various metabolic diseases, including insulin resistance, type 2 diabetes, and obesity, by promoting inflammation and impairing insulin signaling.[2][3] This has made RBP4 an attractive therapeutic target for the development of novel inhibitors.
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of RBP4 inhibitors. The described methods include quantifying RBP4 levels, assessing the inhibitory effect on the RBP4-transthyretin (TTR) interaction, and measuring RBP4 secretion from cultured cells.
RBP4 Signaling Pathways
RBP4 exerts its biological effects through several signaling pathways, often in a manner dependent or independent of retinol transport.[4] Understanding these pathways is crucial for elucidating the mechanism of action of RBP4 inhibitors.
-
JAK/STAT Pathway: The binding of holo-RBP4 to its receptor, STRA6, triggers the activation of Janus kinase 2 (JAK2) and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This cascade leads to the expression of target genes like SOCS3, which in turn inhibits insulin signaling.
-
TLR4/JNK Pathway: RBP4 can also act independently of retinol to induce the expression of pro-inflammatory cytokines in macrophages. This is mediated through the activation of Toll-like receptor 4 (TLR4) and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to impaired insulin signaling in adjacent cells like adipocytes.
Data Presentation: In Vitro Efficacy of RBP4 Inhibitors
The efficacy of various RBP4 inhibitors has been characterized using a range of in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Inhibitor | Assay Type | Species | IC50 (nM) | Reference |
| RBP4 inhibitor 1 | RBP4 Binding | Human | 28 | |
| RBP4 Binding | Mouse | 110 | ||
| Fenretinide | RBP4 Binding (SPA) | Human | 56 | |
| RBP4-TTR Interaction (TR-FRET) | Human | 4500 | ||
| A1120 | RBP4 Binding (SPA) | Human | 14.8 | |
| RBP4-TTR Interaction (TR-FRET) | Human | 155 | ||
| BPN-14136 | RBP4 Binding (SPA) | Human | 12.8 ± 0.4 | |
| RBP4-TTR Interaction (HTRF) | Human | 43.6 ± 10.5 | ||
| Compound 7 | RBP4 Binding (SPA) | Human | 72.7 | |
| RBP4-TTR Interaction (HTRF) | Human | 294 | ||
| Compound 9 | RBP4 Binding (SPA) | Human | 20.8 ± 0.5 | |
| RBP4-TTR Interaction (HTRF) | Human | 79.7 | ||
| (±)-44 | RBP4 Binding (SPA) | Human | 80.0 | |
| RBP4-TTR Interaction (HTRF) | Human | 250 |
SPA: Scintillation Proximity Assay; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; HTRF: Homogeneous Time-Resolved Fluorescence.
Experimental Protocols
Quantification of RBP4 Levels by ELISA
This protocol outlines a standard sandwich ELISA for the quantitative measurement of RBP4 in various biological samples.
Materials:
-
RBP4 ELISA Kit (e.g., from Abcam, R&D Systems, or Cloud-Clone Corp.)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer
-
Sample diluent
-
TMB substrate
-
Stop solution
-
Samples (serum, plasma, cell culture supernatants, etc.)
Protocol:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions.
-
Dilute samples to the appropriate concentration in sample diluent. For serum or plasma, a high dilution (e.g., 1:5000) is typically required.
-
-
Assay Procedure:
-
Add 50-100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Cover the plate and incubate for 1-2 hours at room temperature or 37°C, as specified by the kit.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the conjugated detection antibody (e.g., HRP-conjugated anti-RBP4) to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature or 37°C.
-
Repeat the aspiration and wash steps.
-
Add 100 µL of TMB substrate solution to each well and incubate for 10-30 minutes at room temperature in the dark.
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of RBP4 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final RBP4 concentration.
-
RBP4-TTR Interaction Assay using HTRF
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the interaction between RBP4 and TTR and to screen for inhibitors that disrupt this interaction.
Materials:
-
Tagged recombinant RBP4 (e.g., MBP-tagged)
-
Europium cryptate-labeled TTR
-
Anti-tag antibody conjugated to d2 (e.g., anti-MBP-d2)
-
All-trans retinol
-
Test inhibitors
-
Assay buffer
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a solution of tagged RBP4 and europium cryptate-labeled TTR in assay buffer.
-
Prepare a stock solution of all-trans retinol in an appropriate solvent (e.g., ethanol) and then dilute it in assay buffer to the desired working concentration (e.g., 1 µM).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor or vehicle control.
-
Add the mixture of tagged RBP4 and labeled TTR.
-
Add the all-trans retinol solution to induce the RBP4-TTR interaction.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Add the anti-tag-d2 detection reagent.
-
Incubate for another specified time (e.g., 1-2 hours) at room temperature to allow for the binding of the detection reagent.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro RBP4 Secretion Assay from Primary Hepatocytes
This protocol allows for the measurement of RBP4 secretion from primary hepatocytes and the evaluation of inhibitors on this process.
Materials:
-
Primary hepatocytes (e.g., from mouse liver)
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Test inhibitors
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for RBP4 quantification (ELISA kit or antibodies for Western blotting)
-
Protein assay reagent (e.g., BCA)
Protocol:
-
Cell Culture and Treatment:
-
Isolate primary hepatocytes from mouse liver using a standard collagenase perfusion method.
-
Plate the hepatocytes on collagen-coated plates and culture them in appropriate media.
-
After allowing the cells to attach, replace the medium with fresh medium containing the test inhibitor at various concentrations or a vehicle control.
-
Incubate the cells for 24 hours.
-
-
Sample Collection:
-
After the incubation period, carefully collect the culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
Wash the cells remaining in the plate with PBS and then lyse them using cell lysis buffer.
-
-
Analysis:
-
Quantify the concentration of RBP4 in the collected culture medium using an ELISA (as described in Protocol 1) or by Western blotting.
-
Measure the total protein concentration in the cell lysates using a protein assay to normalize the RBP4 secretion data to the cell number.
-
Optionally, analyze the RBP4 content in the cell lysates to assess the effect of the inhibitor on intracellular RBP4 levels.
-
-
Data Analysis:
-
Calculate the amount of secreted RBP4 per milligram of total cell protein.
-
Compare the RBP4 secretion in inhibitor-treated cells to that in vehicle-treated cells to determine the inhibitory effect.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro evaluation of RBP4 inhibitors. By employing these assays, researchers can effectively quantify inhibitor potency, elucidate mechanisms of action, and advance the development of novel therapeutics targeting RBP4 for the treatment of metabolic and other related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cloud-clone.com [cloud-clone.com]
Troubleshooting & Optimization
RBP4 inhibitor 1 not showing activity in cells
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering a lack of activity with RBP4 inhibitors, specifically "Inhibitor 1," in cellular assays.
Troubleshooting Guides
This section is formatted as a series of questions and answers to directly address common problems encountered during in-vitro experiments.
Q1: My RBP4 inhibitor 1 is showing no activity in my cellular assay. Where should I start troubleshooting?
A1: A lack of activity can stem from issues with the compound, the experimental setup, or the biological system itself. A systematic approach is crucial. We recommend following a logical troubleshooting workflow, starting with the most straightforward checks.
Below is a workflow diagram to guide your investigation. Start by verifying the compound's integrity and the fundamental aspects of your assay setup before moving to more complex biological questions.
Q2: How can I verify the quality, stability, and activity of my this compound?
A2: It is essential to rule out any issues with the compound itself.
-
Purity and Identity: If possible, verify the purity (>95%) and identity of your inhibitor batch using methods like LC-MS or NMR.
-
Solubility: Visually inspect your stock solution and final media concentration for any signs of precipitation. Poor solubility is a common reason for a lack of cellular activity. You can perform a solubility test by preparing serial dilutions in your cell culture medium and checking for precipitates via microscopy.
-
Stability: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions (temperature, light, humidity). Repeated freeze-thaw cycles can degrade the compound.[1] A study on RBP4 protein showed stability for up to 36 months when stored at -20⁰C, but small molecules can be more sensitive.[2]
-
Biochemical Activity: If you have access to the necessary reagents, confirm the inhibitor's activity in a cell-free, biochemical assay. This separates the compound's intrinsic ability to inhibit RBP4 from any cellular factors. Assays like Homogeneous Time Resolved Fluorescence (HTRF) can be used to measure the disruption of the RBP4-transthyretin (TTR) interaction.[3][4]
| Parameter | Hypothetical Value (Inhibitor 1) | Recommendation |
| Purity (LC-MS) | >98% | Ensure purity is >95%. Impurities can cause off-target effects or toxicity. |
| Biochemical IC50 | 50 nM | This value serves as a benchmark. Cellular EC50 will likely be higher. |
| Aqueous Solubility | 5 µM in PBS | If your treatment concentration exceeds this, precipitation is likely. |
| Stock Solution | 10 mM in DMSO | Ensure complete dissolution. Visually inspect for crystals before diluting. |
| Storage | -20°C, protected from light | Follow manufacturer guidelines strictly. Avoid multiple freeze-thaw cycles. |
Q3: Could my cell line or culture conditions be the problem?
A3: Yes, the cellular context is critical for observing inhibitor activity.
-
Target Expression: Confirm that your chosen cell line expresses RBP4 and its receptor, STRA6. RBP4 is primarily synthesized in the liver and adipocytes.[5] Verify expression levels via qPCR or Western blot.
-
Cell Health: Unhealthy cells will not respond appropriately. Ensure cells are in the logarithmic growth phase and are within a low passage number range to prevent phenotypic drift.
-
Mycoplasma Contamination: This is a common and often overlooked problem that can drastically alter cellular responses. Perform routine mycoplasma testing.
-
Cell Culture Medium: Components in the serum (like other binding proteins) can nonspecifically bind to your inhibitor, reducing its effective concentration available to the cells. Consider reducing serum concentration during the treatment period if your cells can tolerate it.
Q4: The inhibitor requires a much higher concentration in my cells than its biochemical IC50. Is this normal?
A4: Yes, a significant shift between biochemical potency (IC50) and cellular activity (EC50) is common for small molecule inhibitors. This can be due to several factors:
-
Cellular Permeability: The inhibitor may have poor uptake into the cell.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Nonspecific Binding: The inhibitor can bind to other cellular components, such as lipids, proteins, and plasticware, reducing the free concentration available to bind RBP4.
-
Compound Metabolism: The cells may metabolize and inactivate the inhibitor over time.
If you observe a potency shift of more than 10- to 100-fold, it is crucial to perform a target engagement assay to confirm the inhibitor is reaching RBP4 inside the cell.
Q5: How can I confirm that Inhibitor 1 is engaging RBP4 in my cells?
A5: A target engagement assay directly measures the physical interaction between your inhibitor and its target protein within the cell. This is the most definitive way to confirm that a lack of a downstream phenotype is not due to the compound failing to reach its target. The Cellular Thermal Shift Assay (CETSA) is a widely used method.
The principle of CETSA is that when an inhibitor binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified by heating cell lysates to various temperatures and measuring the amount of soluble RBP4 remaining via Western blot.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for RBP4 Target Engagement
This protocol is adapted from standard CETSA methodologies.
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your this compound at an appropriate concentration (e.g., 10x the expected EC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lysate Aliquoting: Aliquot the cell lysates from both the vehicle- and inhibitor-treated groups into separate PCR tubes.
-
Heating Gradient: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble RBP4 by Western blot.
-
Data Analysis: Quantify the RBP4 band intensity at each temperature for both vehicle and inhibitor-treated samples. Plot the percentage of soluble RBP4 against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.
Protocol 2: RBP4 Downstream Signaling Assay (p-STAT5 Western Blot)
This protocol measures the inhibition of a known RBP4 downstream signaling event. Holo-RBP4 binding to its receptor STRA6 can activate the JAK2/STAT5 pathway.
-
Cell Culture and Starvation: Plate cells (e.g., adipocytes or a cell line expressing STRA6) and allow them to adhere. If the pathway is sensitive to serum, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with holo-RBP4 (RBP4 complexed with retinol) for a predetermined time (e.g., 15-30 minutes) to activate the pathway. Include an unstimulated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A successful inhibitor should reduce the ratio of p-STAT5 to total STAT5 in a dose-dependent manner compared to the vehicle-treated, RBP4-stimulated control.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for RBP4, and how do inhibitors work?
A: Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (vitamin A) in the blood. It is secreted from the liver and fat cells. RBP4 can exert its effects through at least two main pathways:
-
STRA6-Dependent Signaling: Holo-RBP4 (RBP4 bound to retinol) binds to the membrane receptor STRA6. This triggers a signaling cascade involving JAK2 and STAT5, which can lead to the expression of genes like SOCS3, a known inhibitor of insulin signaling.
-
Retinol-Independent Signaling: RBP4 can also act independently of retinol, stimulating macrophages through Toll-like receptor 4 (TLR4). This leads to the activation of JNK and the production of pro-inflammatory cytokines, which can indirectly cause insulin resistance in nearby cells like adipocytes.
Most RBP4 inhibitors are antagonists that bind to the retinol-binding pocket, displacing retinol. This prevents the formation of a stable complex with the protein transthyretin (TTR), leading to the rapid clearance of the smaller RBP4 protein by the kidneys and lowering its circulating levels.
References
- 1. advimmuno.com [advimmuno.com]
- 2. researchgate.net [researchgate.net]
- 3. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Optimizing RBP4 Inhibitor 1 Concentration for Experiments
Welcome to the technical support center for RBP4 Inhibitor 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this potent and orally active retinol-binding protein 4 (RBP4) inhibitor in your experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-retinoid antagonist of Retinol-Binding Protein 4 (RBP4). Its primary mechanism involves binding to RBP4, which displaces retinol and disrupts the formation of the RBP4-transthyretin (TTR) complex in the serum.[1][2][3] This disruption prevents RBP4 from being retained in circulation, leading to its rapid renal clearance and a subsequent reduction in serum RBP4 and retinol levels.[1][4]
Q2: What are the known IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are 28 nM for human RBP4 and 110 nM for mouse RBP4. These values are a crucial starting point for determining the optimal concentration in your specific experimental setup.
Q3: What is the recommended starting concentration range for my cell-based experiments?
A3: As a general guideline, a good starting point for a dose-response experiment is to use a broad range of concentrations spanning several orders of magnitude around the known IC50 value. A typical range could be from 1 nM to 10 µM. This will help you determine the effective concentration range for your specific cell line and experimental conditions.
Q4: How should I prepare and store the stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q5: What are the potential off-target effects of this compound?
A5: this compound is a non-retinoid antagonist, which is a key advantage as it is not expected to have the off-target effects associated with retinoid-based inhibitors, such as agonistic activity at retinoic acid receptors (RARs). However, as with any small molecule inhibitor, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific system.
Data Summary
The following tables summarize key quantitative data for this compound and other relevant RBP4 antagonists to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Species | IC50 Value | Reference |
| Human RBP4 | 28 nM | |
| Mouse RBP4 | 110 nM |
Table 2: In Vitro Potency of Other RBP4 Antagonists
| Compound | Target/Assay | IC50 Value | Reference |
| A1120 | Human RBP4 Binding | 14.8 nM | |
| A1120 | RBP4-TTR Interaction | 155 nM | |
| Fenretinide | RBP4 Binding | 56 nM | |
| Fenretinide | RBP4-TTR Interaction | 4.5 µM | |
| BPN-14136 | RBP4 SPA | 12.8 nM | |
| BPN-14136 | RBP4 HTRF | 43.6 nM |
Experimental Protocols
Below are detailed protocols for key experiments to optimize the concentration of this compound.
Protocol 1: Determination of Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound in a cell-based assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Appropriate cell culture medium (e.g., DMEM/F-12) and supplements
-
96-well cell culture plates
-
Reagents for your specific assay endpoint (e.g., ELISA kit for RBP4, cell viability reagent)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., 2x the final desired concentrations, from 20 µM down to 2 nM). It is important to keep the final DMSO concentration consistent across all wells and ideally below 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 50 µL of fresh medium to each well.
-
Add 50 µL of the prepared working concentrations of this compound to the respective wells to achieve the final desired concentrations.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells.
-
Include "untreated" or "no-inhibitor" control wells with medium only.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Assay Readout:
-
After the incubation period, perform your specific assay to measure the biological response of interest (e.g., measure RBP4 levels in the supernatant by ELISA, assess cell viability using an MTT or CellTiter-Glo assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 0% inhibition or 100% viability).
-
Plot the percentage of inhibition or viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value for your specific experimental conditions.
-
Protocol 2: Cytotoxicity Assay
It is essential to determine the concentration range at which this compound may induce cytotoxicity in your chosen cell line.
Materials:
-
Same as Protocol 1
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or similar)
Procedure:
-
Follow steps 1-4 from Protocol 1, using a broad range of this compound concentrations (e.g., from nanomolar to high micromolar).
-
Assay Readout:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration at which toxicity is observed.
-
Protocol 3: Target Engagement - RBP4 Secretion Assay (ELISA)
This protocol helps confirm that this compound is engaging its target and producing the expected biological effect, which is the reduction of secreted RBP4.
Materials:
-
Same as Protocol 1
-
Human or Mouse RBP4 ELISA Kit
Procedure:
-
Follow steps 1-4 from Protocol 1, using a concentration range determined to be effective and non-toxic from the previous protocols.
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the ELISA for RBP4 on the collected supernatants according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of RBP4 in each sample based on the standard curve.
-
Plot the RBP4 concentration against the inhibitor concentration to observe the dose-dependent reduction in RBP4 secretion.
-
Visualizations
RBP4 Signaling Pathways
Caption: RBP4 signaling pathways and the mechanism of this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration: | Verify calculations for stock solution and serial dilutions. Ensure the final concentration in the wells is accurate. |
| Compound Instability: | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using aliquots. Consider the stability of the inhibitor in your specific cell culture medium over the course of the experiment. |
| Cell Line Insensitivity: | The chosen cell line may not be sensitive to RBP4 inhibition or may have low RBP4 expression. Confirm RBP4 expression in your cell line via Western Blot or qPCR. Consider using a different cell line known to be responsive to RBP4 modulation. |
| Experimental Setup: | Ensure that the assay conditions (e.g., incubation time, cell density) are optimal for detecting an inhibitory effect. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors: | Use calibrated pipettes and practice consistent pipetting techniques. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Edge Effects: | Avoid using the outer wells of the 96-well plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inconsistent Cell Seeding: | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Compound Precipitation: | At higher concentrations, the inhibitor may precipitate out of the solution. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower starting concentration or a different solvent system (though DMSO is standard). |
Issue 3: Unexpected cytotoxicity observed at low concentrations.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity: | Ensure the final DMSO concentration is low and consistent across all wells (ideally ≤0.1%). Run a vehicle control with the same DMSO concentration to assess its specific effect. |
| Cell Line Sensitivity: | Some cell lines may be particularly sensitive to the inhibitor or its off-target effects. Perform a thorough cytotoxicity assay with a wide range of concentrations. |
| Contamination: | Check for any signs of microbial contamination in your cell cultures. |
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting RBP4 inhibitor 1 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling RBP4 inhibitor 1. The information is presented in a direct question-and-answer format to address common issues encountered during experiments, with a focus on resolving solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also identified as compound 43b, is a potent and orally active small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2][3] Its primary mechanism is to bind to RBP4, the sole specific transporter for retinol (Vitamin A) in the blood, and disrupt its interaction with transthyretin (TTR). This disruption prevents the formation of the RBP4-retinol-TTR complex, leading to the rapid clearance of RBP4 from circulation through glomerular filtration. By lowering serum RBP4 levels, the inhibitor reduces the transport of retinol to peripheral tissues, including the retina.[4]
Q2: What are the known solubility characteristics of this compound?
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A3: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to avoid cellular toxicity or off-target effects. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer. This can help to gradually decrease the polarity of the solvent and prevent precipitation.
-
Incorporate a Surfactant: The addition of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in your final aqueous buffer can help to maintain the solubility of the inhibitor by forming micelles.
-
pH Adjustment: The solubility of your compound might be pH-dependent. If your experimental conditions allow, test the solubility of the inhibitor in buffers with slightly different pH values.
-
Sonication: After diluting the inhibitor into the aqueous buffer, brief sonication in a water bath can help to redissolve small amounts of precipitate.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound prepared in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Powder is difficult to see in the vial. | The compound is a fine powder and may have coated the walls of the vial during shipping. | Centrifuge the vial briefly before opening to collect all the powder at the bottom. |
| Inconsistent results between experiments. | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles). 2. Inaccurate pipetting of the viscous DMSO stock solution. 3. Precipitation of the inhibitor in the assay medium. | 1. Aliquot stock solutions into single-use volumes and store at -80°C. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. 3. Visually inspect for precipitation before use. If observed, follow the steps in FAQ Q3. |
| High background signal in a binding assay. | The inhibitor may be precipitating at the concentration used, causing light scattering or non-specific interactions. | Lower the final concentration of the inhibitor in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | Room Temperature | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | Data not available | - | Can be used as a co-solvent to improve aqueous solubility. |
| Water | Poorly soluble | - | Requires additives like DMSO, co-solvents, or surfactants for dissolution. |
| Aqueous Buffer (e.g., PBS) | Low micromolar range (estimated) | Room Temperature | Solubility is limited; prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution for a typical in vitro assay.
-
Equilibrate the Vial: Allow the vial containing the solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare 10 mM DMSO Stock Solution:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 357.25 g/mol ), add 279.9 µL of DMSO.
-
Vortex the solution for 1-2 minutes until the inhibitor is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
For a typical in vitro assay, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.
-
From the DMSO-diluted intermediate stocks, perform the final dilution into the pre-warmed aqueous assay buffer. To minimize precipitation, add the inhibitor to the buffer while vortexing.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
This protocol is adapted from established methods for measuring the inhibitory effect of compounds on the retinol-dependent interaction between RBP4 and TTR.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 1x PBS, pH 7.4, 0.1% BSA).
-
Dilute MBP-tagged RBP4, Eu3+-cryptate labeled TTR, and anti-MBP antibody conjugated to d2 in the assay buffer to their optimal concentrations (determined through titration experiments).
-
Prepare a solution of all-trans retinol in an appropriate solvent (e.g., ethanol) and then dilute it in the assay buffer.
-
Prepare a serial dilution of this compound as described in Protocol 1.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the all-trans retinol solution to all wells except the negative control.
-
Add the mixture of MBP-RBP4, Eu3+-TTR, and anti-MBP-d2 to all wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 668 nm.
-
Calculate the HTRF ratio (668 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Mandatory Visualizations
Caption: RBP4 Signaling Pathways and Point of Inhibition.
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | RBP4抑制剂 | MCE [medchemexpress.cn]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
RBP4 inhibitor 1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RBP4 Inhibitor 1. The information herein is designed to help identify and mitigate potential off-target effects and to offer guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 43b) is a potent, orally active small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2] Its primary mechanism of action is to bind to RBP4, thereby preventing the interaction between RBP4 and transthyretin (TTR). This disruption leads to the rapid renal clearance of RBP4, reducing its circulating levels.[3][4] By lowering serum RBP4, the inhibitor aims to reduce the transport of retinol to specific tissues, a therapeutic strategy for conditions like age-related macular degeneration and Stargardt disease.[3]
Q2: What are the known on-target potency values for this compound?
Quantitative data for this compound and other common RBP4 antagonists are summarized below. These values are useful for comparing relative potencies and for designing dose-response experiments.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human RBP4 | Not Specified | 28 nM | |
| Mouse RBP4 | Not Specified | 110 nM | ||
| Fenretinide | RBP4 | RBP4 Binding | 56 nM | |
| RBP4-TTR Interaction | HTRF | ~100-200 nM | ||
| A1120 | RBP4-TTR Interaction | HTRF | ~100-200 nM | |
| BPN-14136 | RBP4 | SPA | 12.8 nM | |
| RBP4-TTR Interaction | HTRF | 43.6 nM | ||
| RBP4 antagonist 59 | RBP4-TTR Interaction | HTRF | 16 nM |
Q3: What are the potential off-target effects of RBP4 inhibitors?
While specific off-target data for this compound is not publicly available, potential off-target effects can be inferred from related compounds and the biology of retinoid transport. Key areas of concern include:
-
Other Retinoid Binding Proteins: Small molecule inhibitors targeting the retinol-binding pocket of RBP4 may also interact with other proteins that bind retinoids, such as Cellular Retinol-Binding Proteins (CRBPs) or Retinoic Acid Receptors (RARs). For instance, the synthetic retinoid Fenretinide is known to interact with RARs. Non-retinoid inhibitors like A1120 were developed to avoid such interactions.
-
Transthyretin (TTR) Destabilization: By disrupting the RBP4-TTR complex, selective RBP4 antagonists may release TTR, which could lead to tetramer destabilization and potential amyloid formation in predisposed individuals.
-
Inflammatory Signaling Pathways: RBP4 itself can trigger pro-inflammatory responses through Toll-like receptor 4 (TLR4) in a retinol-independent manner. It is crucial to determine if an inhibitor modulates this pathway.
Q4: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Cellular toxicity at concentrations close to the on-target IC50.
-
The observed phenotype does not correlate with the known function of RBP4.
-
The phenotype cannot be rescued by the addition of retinol.
-
Results are inconsistent with those from other structurally different RBP4 inhibitors or with genetic knockdown of RBP4.
Troubleshooting Guide
If you suspect off-target effects are influencing your results, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected off-target effects.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to RBP4 in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing RBP4 to 80-90% confluency.
-
Harvest and resuspend cells at a concentration of 2x10^6 cells/mL.
-
Treat one aliquot of cells with this compound (e.g., at 10x IC50) and another with vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 45°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RBP4 at each temperature point using Western Blot or an equivalent protein quantification method.
-
-
Data Analysis:
-
Quantify the RBP4 band intensity for each temperature.
-
Normalize the data to the lowest temperature point (100% soluble).
-
Plot the percentage of soluble RBP4 against the temperature. A shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
Objective: To quantitatively measure the ability of this compound to disrupt the interaction between RBP4 and TTR.
Methodology:
-
Reagents:
-
Maltose-Binding Protein (MBP)-tagged RBP4.
-
Europium (Eu3+)-cryptate labeled TTR.
-
Anti-MBP antibody conjugated to d2.
-
All-trans-retinol.
-
This compound.
-
-
Assay Procedure:
-
In a microplate, combine MBP-RBP4, Eu3+-TTR, and all-trans-retinol (at a concentration that stimulates interaction, e.g., 1 µM).
-
Add serial dilutions of this compound or vehicle control.
-
Add the anti-MBP-d2 antibody.
-
Incubate to allow the protein-protein interaction and FRET signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission).
-
Calculate the HTRF ratio (665/620) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CRISPR-Cas9 Mediated Target Validation
Objective: To determine if the genetic knockout of the RBP4 gene (RBP4) recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning:
-
Design and clone at least two different guide RNAs (gRNAs) targeting exons of the RBP4 gene into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into the cell line of interest.
-
If applicable, use a selection marker (e.g., puromycin) to enrich for transfected cells.
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones via limiting dilution or FACS.
-
Expand the clones and screen for RBP4 knockout by Western Blot and sequencing of the target locus.
-
-
Phenotypic Analysis:
-
Perform the relevant phenotypic assay on the validated RBP4 knockout clones.
-
Compare the results to the wild-type cells treated with this compound and vehicle. A similar phenotype between the knockout and inhibitor-treated cells provides strong evidence for on-target activity.
-
RBP4 Signaling Pathways and Potential Off-Target Intersections
RBP4 exerts its biological effects through at least two distinct pathways. Understanding these pathways is critical for interpreting experimental results and anticipating potential off-target effects.
-
Canonical Retinol-Dependent Pathway: Holo-RBP4 (RBP4 bound to retinol) binds to its receptor STRA6. This can trigger a JAK2-STAT5 signaling cascade, which has been linked to the regulation of genes like SOCS3 and PPARγ, ultimately impacting insulin sensitivity.
-
Non-Canonical Retinol-Independent Pathway: Both apo- and holo-RBP4 can activate pro-inflammatory signaling through Toll-like Receptor 4 (TLR4), leading to the activation of JNK and the production of inflammatory cytokines. This pathway is independent of retinol transport.
Caption: RBP4 signaling pathways and potential inhibitor interactions.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the stability of RBP4 inhibitor 1 in solution
Welcome to the technical support center for RBP4 inhibitor 1 (compound 43b). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. To prepare a 10 mM stock solution, for example, dissolve the solid this compound in 100% anhydrous DMSO. Ensure the final concentration of DMSO in your experimental assay is kept low (typically below 0.5%) to avoid off-target effects.[1]
Q2: How should I store stock solutions of this compound to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, aliquots of the stock solution in DMSO should be stored at -80°C, which can maintain stability for up to 6 months.[2] For short-term storage, -20°C is suitable for up to one month.[2] It is crucial to minimize freeze-thaw cycles, as these can degrade the compound. DMSO is also hygroscopic and can absorb moisture from the air, which may impact the stability and concentration of your stock solution over time.[1]
| Storage Condition | Duration | Recommendations |
| Solid (Powder) | Up to 3 years | Store at -20°C, kept desiccated. |
| In DMSO | Up to 6 months | Aliquot and store at -80°C.[2] |
| In DMSO | Up to 1 month | Aliquot and store at -20°C. |
Q3: My this compound precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, in your final buffer. Ensure the co-solvent is compatible with your experimental system.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values in your buffer to find the optimal range for this compound.
Q4: I suspect that this compound is degrading in my cell culture medium during long incubation periods. How can I investigate this?
A4: Degradation in cell culture media can be a significant issue. To confirm and quantify this, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound at the desired concentration and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the intact inhibitor using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide: Stability of this compound in Solution
This guide addresses potential stability issues with this compound based on its chemical structure, which includes a carboxymethyl ester and a bis(trifluoromethyl)phenyl moiety.
Issue 1: Potential Hydrolysis of the Ester Group
The carboxymethyl ester in this compound is susceptible to hydrolysis, especially in aqueous solutions with non-neutral pH or in the presence of esterase enzymes found in biological samples (e.g., cell lysates, serum).
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous buffers as close to neutral (pH 7.0-7.4) as possible, unless your experimental conditions require otherwise. Hydrolysis can be catalyzed by both acidic and basic conditions.
-
Temperature Management: Keep solutions cold when not in use, as higher temperatures can accelerate the rate of hydrolysis.
-
Use Fresh Solutions: For critical experiments, prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Consider Esterase Activity: If working with cell lysates or serum-containing media, be aware of potential enzymatic degradation. Minimize the time the inhibitor is in contact with these biological matrices before analysis.
Issue 2: Potential Photodegradation
The presence of the trifluoromethylphenyl group suggests a potential for photodegradation upon exposure to light, particularly UV light.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: When possible, perform experimental manipulations in a darkened room or under low-light conditions.
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a general method to determine the approximate kinetic solubility of this compound in your experimental buffer.
Materials:
-
This compound
-
100% anhydrous DMSO
-
Your aqueous experimental buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of final inhibitor concentrations with a final DMSO concentration of 1%.
-
Visual Inspection: After a short incubation at room temperature (e.g., 1-2 hours), visually inspect the wells for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate and no significant increase in turbidity) is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Evaluating the Chemical Stability of this compound in Solution
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time using HPLC.
Materials:
-
This compound stock solution in DMSO
-
Your solution of interest (e.g., cell culture medium, aqueous buffer)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Autosampler vials
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer at the final working concentration. Immediately take an aliquot of this solution, and if necessary, process it for HPLC analysis (e.g., protein precipitation with acetonitrile for samples in cell culture media). This will serve as your time zero (T=0) reference.
-
Incubate Sample: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, protected from light).
-
Collect Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Process each aliquot in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all the collected samples by HPLC. The peak area of the this compound will be proportional to its concentration.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation of the compound. The percentage of remaining inhibitor can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizations
Caption: RBP4 signaling pathway leading to insulin resistance.
Caption: Troubleshooting workflow for this compound instability.
References
RBP4 Inhibitor 1 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the in vivo delivery of RBP4 Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RBP4 inhibitors?
A1: Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) from the liver to peripheral tissues. In the bloodstream, holo-RBP4 (RBP4 bound to retinol) forms a complex with transthyretin (TTR). This complex prevents the renal filtration of the small RBP4 protein, extending its half-life and ensuring systemic delivery of retinol. RBP4 inhibitors, such as this compound, are typically non-retinoid small molecules that competitively bind to RBP4, displacing retinol. This action prevents the formation of the RBP4-TTR complex, leading to the rapid clearance of apo-RBP4 by the kidneys and a reduction in circulating RBP4 and retinol levels.[1][2][3] This mechanism is being explored for therapeutic applications in conditions like atrophic age-related macular degeneration (AMD) and Stargardt disease, where reducing retinol influx to the retina may decrease the formation of cytotoxic bisretinoids.[4][5]
Q2: Why is in vivo delivery of small molecule RBP4 inhibitors often challenging?
A2: Like many small molecule drugs, RBP4 inhibitors can face several challenges during in vivo delivery, primarily related to their physicochemical properties. These challenges often include poor oral bioavailability, low aqueous solubility, and rapid metabolism. Achieving and maintaining therapeutic concentrations at the target site without causing toxicity is a significant hurdle that requires careful formulation and delivery strategies.
Q3: What are the common routes of administration for RBP4 inhibitors in preclinical studies?
A3: In preclinical research, RBP4 inhibitors have been evaluated via several administration routes to determine the most effective delivery strategy. These include:
-
Oral (PO): Preferred for clinical convenience, but often challenged by low bioavailability for some compounds.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action, often used to establish baseline pharmacokinetic parameters.
-
Subcutaneous (SC): Can provide a slower, more sustained release, potentially extending the inhibitor's half-life compared to other routes.
-
Intraperitoneal (IP): Commonly used in rodent studies for its convenience, though it may not always reflect the pharmacokinetic profile of clinically relevant routes.
Q4: What are nanoparticle-based delivery systems and how can they improve RBP4 inhibitor delivery?
A4: Nanoparticle-based delivery systems are formulations that encapsulate or conjugate a therapeutic agent within a particle ranging in size from 1 to 1000 nanometers. These systems can be made from various materials, including lipids and polymers. For RBP4 inhibitors, nanoparticles can offer several advantages:
-
Improved Solubility: Encapsulating a hydrophobic inhibitor within a nanoparticle can enhance its solubility in aqueous environments.
-
Enhanced Bioavailability: Nanoparticles can protect the inhibitor from degradation in the gastrointestinal tract and first-pass metabolism, thereby improving oral bioavailability.
-
Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., peptides, aptamers) to direct the inhibitor to specific tissues or cells, potentially increasing efficacy and reducing off-target effects.
-
Sustained Release: The nanoparticle matrix can be designed to release the inhibitor in a controlled manner, maintaining therapeutic concentrations over a longer period.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Oral Bioavailability | Poor aqueous solubility of the inhibitor.Extensive first-pass metabolism in the liver.Degradation in the gastrointestinal (GI) tract. | Formulation Adjustment: - Use solubility enhancers such as PEGylating agents (e.g., PEG300, PEG400).- Formulate as a self-emulsifying drug delivery system (SEDDS) using oils (e.g., oleic acid) and surfactants (e.g., Tween 20).- Develop a nanoparticle formulation (e.g., lipid-based or polymeric nanoparticles) to protect the inhibitor and enhance absorption.Route of Administration Change: - Consider alternative routes like subcutaneous (SC) or intravenous (IV) administration for initial efficacy studies to bypass the GI tract and first-pass metabolism. |
| High In Vivo Variability | Inconsistent formulation preparation.Variability in animal handling and dosing technique.Differences in food intake among animals (can affect oral absorption). | Standardize Protocols: - Ensure the formulation is homogenous before each administration (e.g., vortexing, sonicating).- Standardize the dosing procedure (e.g., gavage volume, injection site).- Fast animals overnight before oral dosing to minimize food-related effects on absorption. |
| Rapid Clearance / Short Half-Life | The inhibitor's intrinsic chemical properties lead to rapid metabolism and excretion. | Formulation for Sustained Release: - Use an oil-based formulation for subcutaneous (SC) injection to create a depot effect, leading to a slower release and extended half-life.- Employ an IV infusion pump for continuous administration to maintain steady-state plasma concentrations.- Develop extended-release nanoparticle formulations. |
| Poor In Vivo Efficacy Despite Good In Vitro Potency | Inadequate plasma concentration at the target site (poor pharmacokinetics).The inhibitor is not reaching the target tissue in sufficient amounts.Rapid clearance of the inhibitor. | Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis: - Conduct a full PK study to determine key parameters (Cmax, Tmax, AUC, half-life) with the current formulation and administration route.- Correlate the inhibitor's plasma concentration with the pharmacodynamic marker (e.g., reduction in plasma RBP4 levels).- If exposure is too low, optimize the formulation and/or administration route as described above to increase exposure. |
| Observed Toxicity or Adverse Effects | Off-target effects of the inhibitor.Toxicity related to high peak plasma concentrations (Cmax).Toxicity from the formulation vehicle (e.g., DMSO). | Dose and Formulation Adjustment: - Conduct a dose-response study to find the minimum effective dose.- Switch to a formulation that provides a lower Cmax and a more sustained release profile (e.g., changing from IV bolus to SC or IV infusion).- Test the tolerability of the vehicle alone in a control group. If the vehicle is toxic, explore alternative, more biocompatible formulations (e.g., saline with a lower percentage of co-solvents). |
Data Presentation: Pharmacokinetic Parameters
The choice of formulation and administration route significantly impacts the pharmacokinetic (PK) profile of a small molecule inhibitor. The following table summarizes hypothetical PK data for this compound in different preclinical formulations, illustrating how these choices can be optimized to achieve a desired therapeutic window.
| Formulation / Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Half-life (hr) | Reference |
| 0.5% HPMC in Water (Oral) | 30 | 150 | 2 | 900 | 3.5 | |
| 20% DMSO, 80% PEG400 (IP) | 50 | 2500 | 0.5 | 7500 | 4.0 | |
| Sunflower Oil (SC) | 100 | 800 | 8 | 12000 | 10.0 | |
| 10% DMA in Saline (IV) | 10 | 5000 | 0.1 | 6000 | 3.0 | |
| IV Infusion (0.5 mg/kg/hr) | 12 (total) | 600 (steady state) | N/A | 14400 | N/A |
This table is a representative example based on typical small molecule behavior described in the cited literature. Actual values will vary depending on the specific inhibitor.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a simple suspension formulation for oral gavage in mice, suitable for initial in vivo screening.
Materials:
-
This compound (powder)
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Scale and weigh boats
-
Graduated cylinders
Methodology:
-
Prepare the Vehicle (0.5% HPMC / 0.1% Tween 80): a. Weigh 0.5 g of HPMC and 0.1 g of Tween 80. b. Add the Tween 80 to approximately 80 mL of deionized water in a beaker with a magnetic stir bar and stir until dissolved. c. Slowly add the HPMC powder to the stirring solution to avoid clumping. d. Continue stirring until the HPMC is fully dissolved. This may take several hours. e. Bring the final volume to 100 mL with deionized water.
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and dosing volume (e.g., 10 mL/kg). b. Weigh the calculated amount of this compound powder. c. Place the powder in a mortar and add a small volume of the vehicle. d. Levigate the powder with the pestle to form a smooth, uniform paste. This step is crucial to break down aggregates and ensure a fine suspension. e. Gradually add the remaining vehicle while continuing to mix. f. Transfer the suspension to a beaker and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.
Protocol 2: Assessment of Pharmacokinetics in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound after a single administration.
Materials:
-
Formulated this compound
-
Male Sprague Dawley rats or C57BL/6 mice (N=3 per timepoint)
-
Dosing apparatus (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: a. Fast the animals for at least 4 hours (for oral dosing) while allowing free access to water. b. Record the body weight of each animal to calculate the precise dose volume. c. Administer the formulated this compound via the chosen route (e.g., oral gavage).
-
Blood Sample Collection: a. Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. b. Collect blood via an appropriate method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. b. Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube. c. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Data Analysis: a. Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. b. Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Protocol 3: Evaluation of In Vivo Efficacy (Pharmacodynamics)
This protocol describes how to measure the pharmacodynamic effect of this compound by quantifying the reduction in serum RBP4 levels.
Materials:
-
Animals treated with this compound or vehicle.
-
Blood collection supplies (serum separator tubes).
-
Commercially available RBP4 ELISA kit.
-
Microplate reader.
Methodology:
-
Study Design: a. Administer this compound or vehicle to animals daily for a set period (e.g., 7 days). b. Collect blood samples at baseline (pre-treatment) and at the end of the study (e.g., 24 hours after the last dose).
-
Serum Collection: a. Collect blood into serum separator tubes. b. Allow the blood to clot at room temperature for 30 minutes. c. Centrifuge at 1500 x g for 15 minutes. d. Collect the serum (supernatant) and store at -80°C.
-
RBP4 Quantification: a. Measure the RBP4 concentration in the serum samples using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: a. Calculate the percentage reduction in serum RBP4 levels for the treated group compared to the vehicle control group and baseline levels. b. Correlate the RBP4 reduction with the inhibitor's pharmacokinetic profile to establish a PK/PD relationship.
Visualizations
RBP4 Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of RBP4-mediated retinol transport and its inhibition.
Experimental Workflow for In Vivo Delivery Optimization
Caption: Workflow for optimizing the in vivo delivery of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Portico [access.portico.org]
RBP4 inhibitor 1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of RBP4 inhibitor 1, alongside troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and stock solutions are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] Ensure the compound is fully dissolved before use. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific data on the light sensitivity of this compound is not publicly available, it is a general best practice for handling chemical compounds to protect them from light to prevent potential photodegradation. Therefore, it is advisable to store the solid compound and its solutions in amber vials or tubes, or in a dark location.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and orally active inhibitor of retinol-binding protein 4 (RBP4).[1][2] It functions by binding to RBP4, which prevents the formation of the complex between RBP4 and transthyretin (TTR). This disruption leads to the rapid clearance of RBP4 from the bloodstream.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor in cell culture media. | The inhibitor may have low solubility in aqueous solutions. | - Increase the concentration of serum in the media, as serum proteins can help to solubilize compounds.- Prepare a more diluted stock solution in DMSO before adding it to the media.- Ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent toxicity. |
| Inconsistent or unexpected experimental results. | - Degradation of the inhibitor due to improper storage or handling.- Inaccurate concentration of the working solution. | - Always use freshly prepared working solutions from a properly stored stock.- Avoid repeated freeze-thaw cycles of the stock solution.- Verify the concentration of your stock solution periodically, if possible.- Ensure accurate pipetting and dilution steps. |
| Loss of inhibitor activity over time. | The inhibitor may be unstable in solution at room temperature or 4°C for extended periods. | - Prepare fresh working solutions for each experiment from a frozen stock.- If temporary storage of a working solution is necessary, keep it on ice and use it within a few hours. |
Storage and Stability Data
| Form | Storage Temperature | Storage Duration | Reference |
| Stock Solution | -80°C | 6 months | |
| Stock Solution | -20°C | 1 month | |
| Solid Form | Room Temperature (for shipping) | Not specified for long-term |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Visualizations
Caption: Workflow for handling this compound.
Caption: this compound mechanism of action.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols for RBP4 inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RBP4 Inhibitor 1 (also known as compound 43b). The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (compound 43b) is a potent and orally active small molecule inhibitor of Retinol-Binding Protein 4 (RBP4).[1][2][3] Its primary mechanism of action is to bind to RBP4, thereby disrupting the interaction between RBP4 and transthyretin (TTR). This disruption leads to the rapid clearance of the smaller RBP4 protein from circulation through glomerular filtration, resulting in reduced serum levels of both RBP4 and retinol.[4][5] By lowering circulating retinol, RBP4 inhibitors can modulate downstream signaling pathways and are being investigated for therapeutic potential in various diseases, including age-related macular degeneration and Stargardt disease.
Q2: What are the reported IC50 values for this compound?
This compound has been shown to be a potent inhibitor with the following IC50 values:
-
Human RBP4: 28 nM
-
Mouse RBP4: 110 nM
Q3: How should I store this compound?
For optimal stability, this compound should be stored under the following conditions:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q4: What are the potential signaling pathways affected by RBP4 inhibition?
RBP4 has been implicated in several signaling pathways. By inhibiting RBP4, this compound may influence:
-
Insulin Signaling: Elevated RBP4 levels have been associated with insulin resistance. RBP4 can indirectly inhibit insulin signaling in adipocytes by inducing proinflammatory cytokines in macrophages through the activation of JNK and Toll-like receptor 4 (TLR4) pathways. It can also activate JAK2/STAT3 signaling, which can interfere with insulin action.
-
Inflammatory Pathways: RBP4 can act as a pro-inflammatory mediator by binding to TLR4 and activating NF-κB and MAPK pathways, leading to the production of inflammatory cytokines like TNF-α and IL-6.
-
MAPK/ERK Pathway: In cardiomyocytes, RBP4 can promote hypertrophy through the activation of the MAPK/ERK pathway.
Below is a diagram illustrating the proposed mechanisms of RBP4's effect on insulin sensitivity.
Caption: RBP4's impact on insulin sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no activity of this compound in cell-based assays. | Solubility Issues: The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.- Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls.- Sonication of the stock solution may aid in dissolution. |
| Inhibitor Degradation: The compound may be unstable in the experimental conditions (e.g., prolonged incubation, presence of certain media components). | - Minimize the time the inhibitor is in aqueous solution before being added to the cells.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a time-course experiment to determine the stability of the inhibitor under your specific assay conditions. | |
| Cell Line Variability: The expression level of RBP4 or the activity of its downstream signaling pathways may vary between different cell lines or even passages of the same cell line. | - Confirm RBP4 expression in your cell line of choice using techniques like Western blot or qPCR.- Use a consistent and low passage number of cells for your experiments.- Include a positive control (e.g., another known RBP4 inhibitor like Fenretinide) to validate the assay. | |
| High background or off-target effects observed. | Non-specific Binding: At high concentrations, the inhibitor may bind to other proteins, leading to off-target effects. | - Perform a dose-response curve to determine the optimal concentration range where specific inhibition is observed without significant toxicity or off-target effects.- Use the lowest effective concentration of the inhibitor.- Consider using a structurally unrelated RBP4 inhibitor as a control to confirm that the observed effects are specific to RBP4 inhibition. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing cellular stress or toxicity. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Include a vehicle-only control in all experiments. | |
| Difficulty in reproducing in vivo effects. | Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dose, route of administration, or dosing frequency may not be optimal to achieve and maintain the target plasma concentration of the inhibitor. | - Conduct a pilot PK study to determine the bioavailability and half-life of this compound in your animal model.- Optimize the dosing regimen based on the PK data to ensure sustained target engagement.- Monitor plasma RBP4 levels as a pharmacodynamic biomarker to confirm target engagement. |
| Animal Model Suitability: The chosen animal model may not be appropriate to study the specific biological question. | - Ensure the animal model expresses the target (RBP4) and that the inhibitor is active against the species-specific RBP4 (e.g., mouse RBP4 IC50 is 110 nM).- For diseases like Stargardt disease, specific genetic models like the Abca4-/- mouse are often used. |
Experimental Protocols
In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the ability of an inhibitor to disrupt the interaction between RBP4 and TTR.
Materials:
-
Recombinant human RBP4 (can be MBP-tagged)
-
Europium-labeled TTR
-
d2-conjugated anti-MBP antibody (if using MBP-tagged RBP4)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
All-trans retinol
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a solution of RBP4 and the anti-MBP-d2 antibody in assay buffer.
-
Prepare a solution of Eu-TTR in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of all-trans retinol (e.g., 1 µM, which stimulates the RBP4-TTR interaction).
-
In a 384-well plate, add the RBP4/anti-MBP-d2 solution.
-
Add the serially diluted this compound/retinol solutions.
-
Add the Eu-TTR solution to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the europium cryptate emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results as a function of inhibitor concentration to determine the IC50 value.
Caption: HTRF assay workflow for RBP4 inhibitors.
In Vivo Evaluation of this compound in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in reducing serum RBP4 levels.
Animals:
-
Wild-type or a relevant disease model (e.g., Abca4-/-) mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for mouse RBP4
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Prepare the dosing solutions of this compound in the vehicle.
-
Administer this compound or vehicle to the mice via oral gavage at the desired dosing frequency and duration (e.g., once daily for 4 weeks).
-
At specified time points (e.g., baseline, and at the end of the study), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Process the blood to obtain plasma or serum by centrifugation.
-
Store the plasma/serum samples at -80°C until analysis.
-
Quantify the concentration of RBP4 in the plasma/serum samples using a mouse RBP4 ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on serum RBP4 levels compared to the vehicle control group.
Caption: In vivo evaluation workflow for RBP4 inhibitors.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 | 28 nM | Human | |
| IC50 | 110 nM | Mouse |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 5. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of RBP4 Inhibitor A1120 Through Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Retinol-Binding Protein 4 (RBP4) inhibitor A1120 with alternative compounds, supported by experimental data from genetic models. We offer detailed insights into its mechanism of action and validation, empowering informed decisions in preclinical research.
Retinol-Binding Protein 4 (RBP4) is a critical transporter of retinol (Vitamin A) from the liver to peripheral tissues. Elevated levels of RBP4 have been implicated in various metabolic and degenerative diseases, making it a promising therapeutic target. A1120 is a potent, non-retinoid small molecule inhibitor of RBP4. Its efficacy and mechanism of action have been extensively validated using various genetic mouse models that mimic human disease states. This guide will delve into the experimental data supporting A1120's effects, compare it with other RBP4 inhibitors, and provide detailed protocols for key validation assays.
Comparative Efficacy of RBP4 Inhibitors
The therapeutic potential of A1120 has been primarily evaluated in the context of retinal diseases, particularly those characterized by the accumulation of toxic bisretinoids, such as Stargardt disease and atrophic age-related macular degeneration (AMD). The primary genetic model utilized for this validation is the Abca4 knockout (Abca4-/-) mouse, which exhibits accelerated lipofuscin bisretinoid accumulation, mirroring the human condition.
| Inhibitor | Chemical Class | Key Efficacy Findings in Genetic Models | Notes |
| A1120 | Non-retinoid | - 75% reduction in serum RBP4 in Abca4-/- mice. - Significant reduction of lipofuscin bisretinoids in the retinas of Abca4-/- mice.[1][2][3] - Prevents structural retinal degeneration in RBP4 transgenic (RBP4-Tg) mice.[4][5] | Favorable safety profile due to lack of retinoic acid receptor α (RARα) agonist activity. |
| Fenretinide | Synthetic Retinoid | - Reduces serum RBP4 levels. - Improves insulin resistance and glucose intolerance in diet-induced obese mice. | Possesses RARα agonist activity, which can lead to off-target effects. A1120 is a more potent antagonist of the RBP4-TTR interaction. |
| Tinlarebant (LBS-008) | Small Molecule | - Orally administered; designed to reduce retinol delivery to the eye. - Currently in Phase 3 clinical trials for Stargardt disease and Geographic Atrophy. | Mechanism focuses on reducing the formation of toxic vitamin A by-products. |
| STG-001 | Indirect Visual Cycle Modulator | - Aims to reduce blood concentrations of RBP4. - Has completed a Phase 2a clinical trial for Stargardt disease. | Works by modulating the visual cycle to decrease the accumulation of retinal toxins. |
Validation in Genetically Engineered Mouse Models
The use of genetic models has been instrumental in elucidating the in vivo effects of A1120.
| Genetic Model | Key Phenotype | Effect of A1120 Administration |
| Abca4-/- Mouse | Accumulation of lipofuscin bisretinoids in the retinal pigment epithelium (RPE), leading to retinal degeneration. This models Stargardt disease. | Significantly reduces the accumulation of cytotoxic bisretinoids, correlating with a reduction in serum RBP4 and visual cycle retinoids. |
| RBP4 Transgenic (RBP4-Tg) Mouse | Overexpression of RBP4 leads to progressive, light-independent retinal degeneration. | Lowers serum RBP4 to wild-type levels and prevents structural retinal degeneration. However, it did not prevent retinal dysfunction in these mice. |
| RBP4 Knockout (Rbp4-/-) Mouse | Exhibit enhanced insulin sensitivity. However, some studies report they are not protected from high-fat diet-induced insulin resistance. | Studies with A1120 in this model are less common, as the focus has been on models of RBP4 overexpression or downstream pathology. |
| Liver-Specific RBP4 Knockout (LRKO) Mouse | Undetectable circulating RBP4, indicating the liver is the primary source of serum RBP4. | This model helps to understand the tissue-specific contribution to circulating RBP4, a key target of A1120. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in A1120 validation, the following diagrams are provided.
Figure 1: RBP4 Signaling Pathway and A1120 Mechanism of Action.
Figure 2: General Experimental Workflow for Validating A1120.
Detailed Experimental Protocols
Quantification of Serum RBP4 by ELISA
Objective: To measure the concentration of RBP4 in serum samples from genetic mouse models treated with A1120 or a vehicle control.
Materials:
-
Mouse RBP4 ELISA Kit (e.g., from R&D Systems or similar)
-
Serum samples collected from mice
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and sterile, disposable tips
-
Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit)
Protocol:
-
Sample Preparation:
-
Collect blood from mice via cardiac puncture or tail vein bleeding.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (example based on a typical sandwich ELISA kit):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples at the appropriate dilution in the provided assay diluent.
-
Add 50 µL of Assay Diluent to each well of the microplate.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate with a sealer and incubate for 2 hours at room temperature.
-
Aspirate each well and wash four times with wash buffer.
-
Add 100 µL of conjugated secondary antibody to each well.
-
Cover and incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 100 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of RBP4 in the samples by interpolating their absorbance values from the standard curve.
-
Quantification of Lipofuscin Bisretinoids (A2E) by HPLC
Objective: To measure the levels of the bisretinoid A2E, a major component of lipofuscin, in retinal tissue from genetic mouse models.
Materials:
-
Eyecups dissected from mice
-
Chloroform/methanol extraction solution
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector
-
A2E standard for calibration
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
Protocol:
-
Sample Preparation:
-
Dissect eyecups from enucleated mouse eyes.
-
Homogenize the tissue in a chloroform/methanol (2:1, v/v) solution.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant containing the lipid-soluble compounds, including A2E.
-
Dry the extract under a stream of nitrogen and resuspend in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate the different retinoid species. A typical gradient might be from 85% to 100% acetonitrile with 0.1% trifluoroacetic acid over 15 minutes.
-
Monitor the elution at a wavelength of 430 nm, which is the absorption maximum for A2E.
-
-
Data Analysis:
-
Identify the A2E peak based on its retention time compared to the A2E standard.
-
Quantify the amount of A2E by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of the A2E standard.
-
Conclusion
The validation of RBP4 inhibitor A1120 in genetic models, particularly the Abca4-/- and RBP4-Tg mice, provides compelling evidence for its therapeutic potential in diseases characterized by RBP4 dysregulation and toxic bisretinoid accumulation. Its superior potency and safety profile compared to older-generation inhibitors like fenretinide make it a promising candidate for further development. The ongoing clinical trials of other RBP4 antagonists like tinlarebant and STG-001 underscore the significance of this therapeutic strategy. The detailed protocols provided in this guide offer a framework for researchers to conduct their own validation studies and contribute to the growing body of knowledge on RBP4 inhibition.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Transgenic Mice Over-Expressing RBP4 Have RBP4-Dependent and Light-Independent Retinal Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to RBP4 Antagonists: RBP4 Inhibitor 1 and Other Key Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "RBP4 inhibitor 1" against other prominent Retinol Binding Protein 4 (RBP4) antagonists. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Retinol Binding Protein 4 (RBP4) is a crucial transporter of retinol (Vitamin A) from the liver to peripheral tissues.[1][2] Its dysregulation has been implicated in a variety of metabolic and degenerative diseases, including insulin resistance, type 2 diabetes, obesity, cardiovascular diseases, and macular degeneration.[3][4] This has spurred the development of RBP4 antagonists as potential therapeutic agents. This guide focuses on a comparative analysis of "this compound" and other significant RBP4 antagonists such as BPN-14136, Tinlarebant (LBS-008), STG-001, A1120, and the early-generation compound, Fenretinide.
Mechanism of Action and Signaling Pathways
RBP4 exerts its effects through various signaling pathways. In one key pathway, the RBP4-retinol complex binds to its receptor, STRA6, triggering the activation of Janus kinase 2 (JAK2) and the transcription factor STAT5.[1] This cascade can lead to the expression of genes like SOCS3, which in turn inhibits insulin signaling. Additionally, RBP4 can activate Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) pathways, promoting inflammation, which also contributes to insulin resistance.
The primary mechanism of action for most RBP4 antagonists is the disruption of the interaction between RBP4 and transthyretin (TTR). This interaction is vital for stabilizing RBP4 in the bloodstream and preventing its clearance by the kidneys. By preventing the formation of the RBP4-TTR complex, these antagonists lead to a rapid reduction in circulating RBP4 levels.
Caption: RBP4 signaling pathways and the mechanism of RBP4 antagonists.
Comparative Efficacy and Potency
The following table summarizes the available quantitative data for various RBP4 antagonists, primarily focusing on their in vitro potency.
| Compound Name | Alias/Code | Target Species | IC50 | Assay Type | Reference |
| This compound | Compound 43b | Human | 28 nM | RBP4 Inhibition | |
| Mouse | 110 nM | RBP4 Inhibition | |||
| BPN-14136 | - | - | 12.8 nM | SPA | |
| - | 43.6 nM | HTRF | |||
| A1120 | - | - | 8.3 nM (Ki) | RBP4 Antagonism | |
| RBP4 ligand-1 | - | Human | 230 nM | SPA | |
| - | 130 nM | FRET | |||
| Tinlarebant | LBS-008, BPN-14967 | - | Potent | RBP4 Antagonism | |
| STG-001 | - | - | - | RBP4 Antagonism | |
| Fenretinide | 4-HPR | - | - | RBP4-TTR Interaction Disruption |
Note: A direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. "Potent" indicates that the substance is described as such in the literature, but specific IC50 values were not found in the initial search.
In Vivo Studies and Pharmacokinetics
BPN-14136 has demonstrated robust in vivo activity. In 7-day oral dosing studies in rats, it induced a sustained lowering of serum RBP4 levels by over 90%. Pharmacokinetic studies in cynomolgus monkeys also showed high compound exposure and a significant, 99% reduction in serum RBP4. Furthermore, in a mouse model of Stargardt disease, BPN-14136 administration led to a significant reduction in serum RBP4 levels and inhibited the synthesis of cytotoxic bisretinoids.
This compound is described as a potent and orally active inhibitor with a long-lasting effect on reducing blood RBP4 levels in mice.
A1120 , a non-retinoid RBP4 antagonist, has been shown to reduce rodent plasma RBP4 levels by over 70% and decrease retinal bisretinoid accumulation in a mouse model.
Tinlarebant (LBS-008) is an oral, once-a-day treatment designed to reduce and maintain the level of serum RBP4. It is currently in Phase 3 clinical trials for Stargardt disease.
STG-001 is another RBP4 antagonist that has entered clinical trials.
Fenretinide , a synthetic retinoid, was one of the first compounds identified to disrupt the RBP4-TTR interaction. However, its use has been limited by its retinoid-related side effects, including potential teratogenicity.
Selectivity and Safety Profile
A key advantage of the newer generation of non-retinoid RBP4 antagonists is their improved safety and selectivity profile compared to retinoid-based compounds like Fenretinide.
BPN-14136 is a non-retinoid antagonist that does not induce human PXR activation and shows no significant off-target activity in a standard screening panel of 55 GPCRs, enzymes, ion channels, and transporters, nor at the hERG channel.
A1120 is also a non-retinoid antagonist, which suggests a more favorable safety profile compared to Fenretinide.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the comparison.
RBP4-TTR Interaction Assays (SPA and HTRF/FRET)
These assays are fundamental for quantifying the ability of a compound to disrupt the interaction between RBP4 and TTR.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to RBP4 Inhibitor 1 and Alternative Modulators of Retinol Binding Protein 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of RBP4 Inhibitor 1 against other known modulators of Retinol Binding Protein 4 (RBP4). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to RBP4 Inhibition
Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. It forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys and deliver retinol to tissues. Dysregulation of RBP4 has been implicated in various diseases, including atrophic age-related macular degeneration (AMD), Stargardt disease, and insulin resistance. Inhibition of RBP4 function, primarily by disrupting its interaction with TTR, is a promising therapeutic strategy for these conditions. This approach leads to the rapid renal clearance of RBP4, thereby reducing circulating retinol levels and mitigating downstream pathological effects.[1][2][3]
Comparative Performance of RBP4 Inhibitors
The following table summarizes the in vitro and in vivo performance of this compound and other notable RBP4 antagonists.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy | Animal Model | Reference |
| This compound (compound 43b) | Human RBP4 | 28 nM | Potent and long-lasting blood RBP4-level-reducing effect. | Mice | [2] |
| Mouse RBP4 | 110 nM | [2] | |||
| A1120 | RBP4 Binding | 14.8 nM | 75% reduction in serum RBP4 at 30 mg/kg daily dose for 6 weeks. | Abca4-/- mice | |
| Fenretinide | RBP4 Binding | 56 nM | Reduction in serum RBP4 levels below 1 µM required to significantly hinder atrophic lesion expansion in a Phase II trial. | Humans (dry AMD) | |
| BPN-14136 | RBP4 | Not explicitly stated, but described as having exceptional in vitro efficacy. | Maximum 90% decrease in plasma RBP4 after a single 5 mg/kg oral dose. | CD-1 mice | |
| Tinlarebant (LBS-008) | RBP4 | Not explicitly stated, but described as a potent antagonist. | 80-90% reduction in RBP4 levels. Stabilized visual acuity in adolescent Stargardt disease patients in a Phase Ib/II trial. | Humans (Stargardt disease) |
Experimental Protocols
In Vitro RBP4-TTR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to screen for compounds that disrupt the interaction between RBP4 and TTR.
Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and lead to a decrease in the FRET signal.
General Protocol:
-
Reagents:
-
Recombinant human RBP4, often tagged (e.g., with MBP or His-tag).
-
Transthyretin (TTR).
-
Europium (Eu3+) cryptate-labeled antibody against the RBP4 tag (donor).
-
d2-labeled TTR or an antibody against TTR (acceptor).
-
All-trans-retinol to induce the RBP4-TTR interaction.
-
Test compounds (RBP4 inhibitors).
-
Assay buffer.
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add RBP4 and the donor-labeled antibody.
-
Add TTR and the acceptor fluorophore.
-
Add all-trans-retinol to initiate the interaction.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm for Eu3+-d2 pair) using a compatible plate reader.
-
-
Data Analysis:
-
The HTRF ratio (acceptor signal / donor signal) is calculated.
-
The percentage of inhibition is determined relative to controls (with and without retinol).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Efficacy Study in Abca4-/- Mice
The Abca4 knockout mouse is a widely used animal model for Stargardt disease, as it exhibits accelerated accumulation of lipofuscin bisretinoids in the retina.
Objective: To evaluate the effect of RBP4 inhibitors on serum RBP4 levels and the accumulation of cytotoxic bisretinoids in the retina.
General Protocol:
-
Animals: Age-matched male and female Abca4 knockout mice.
-
Compound Administration: The test compound is administered orally, often formulated in the chow or via gavage, at a specific dose (e.g., 30 mg/kg/day for A1120). A vehicle control group is included.
-
Treatment Duration: Typically several weeks (e.g., 6 weeks for A1120).
-
Sample Collection:
-
Blood: Collected at baseline and at various time points during the study to measure serum RBP4 levels.
-
Eyes: Enucleated at the end of the study for the analysis of bisretinoids (e.g., A2E) and visual cycle retinoids.
-
-
Analysis:
-
Serum RBP4: Measured by ELISA.
-
Bisretinoid Quantification: Extracted from eyecups and analyzed by HPLC or LC-MS.
-
-
Outcome Measures:
-
Percentage reduction in serum RBP4 levels compared to baseline and the vehicle control group.
-
Reduction in the levels of retinal bisretinoids.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the compared RBP4 inhibitors is the disruption of the RBP4-TTR complex, leading to reduced serum retinol. However, RBP4 is also involved in other signaling pathways, which may be indirectly affected by these inhibitors.
Caption: RBP4 signaling pathways and the mechanism of RBP4 inhibitors.
The diagram above illustrates the central role of RBP4 in retinol transport and how RBP4 inhibitors disrupt this process. Additionally, it depicts a retinol-independent pathway where RBP4 can activate macrophages through Toll-like receptor 4 (TLR4) and the JNK signaling pathway, leading to the production of pro-inflammatory cytokines and contributing to insulin resistance. By reducing circulating RBP4 levels, inhibitors may also modulate these inflammatory pathways.
Caption: A generalized workflow for in vivo efficacy testing of RBP4 inhibitors.
This workflow outlines the key steps involved in evaluating the in vivo performance of RBP4 inhibitors, from animal model selection to data analysis, providing a framework for reproducible experimental design.
Conclusion
This compound demonstrates high potency in vitro for both human and mouse RBP4. When compared to other well-characterized RBP4 antagonists such as A1120, Fenretinide, BPN-14136, and Tinlarebant, it shows promise as a tool for research and potential therapeutic development. The selection of a specific inhibitor will depend on the desired application, considering factors such as in vivo efficacy, pharmacokinetic properties, and the specific disease model being investigated. The provided experimental protocols and pathway diagrams offer a foundation for designing and interpreting studies aimed at further characterizing these and other novel RBP4 inhibitors.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RBP4 Target Engagement In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic agent is interacting with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods to confirm in vivo target engagement of Retinol-Binding Protein 4 (RBP4) inhibitors, with a focus on experimental data and detailed protocols.
Retinol-Binding Protein 4 (RBP4) is a key transporter of retinol (Vitamin A) from the liver to peripheral tissues.[1] It has emerged as a therapeutic target for a range of conditions, including certain metabolic diseases and age-related macular degeneration. The primary mechanism of action for many RBP4 inhibitors is the disruption of the interaction between RBP4 and transthyretin (TTR), which leads to the rapid clearance of RBP4 from the bloodstream.[1][2] Therefore, a reduction in serum RBP4 levels serves as a key pharmacodynamic biomarker for confirming target engagement in vivo.[2][3]
This guide compares three RBP4 inhibitors—Fenretinide, A1120, and BPN-14136—and presents the experimental evidence supporting their in vivo target engagement.
Comparison of RBP4 Inhibitors and In Vivo Target Engagement
| Inhibitor | Chemical Class | Animal Model | Dose | Route of Administration | Maximum Serum RBP4 Reduction (%) | Time to Maximum Reduction | Reference |
| Fenretinide | Synthetic Retinoid | Mice (B6D2F1) | 30 mg/kg | Oral | Not as great as A1120 at the same dose | ~12 hours | |
| A1120 | Non-retinoid | Mice (B6D2F1) | 30 mg/kg | Oral | >70% | 12 hours | |
| Mice | - | - | 75% | 42 days (chronic dosing) | |||
| BPN-14136 | Non-retinoid | Mice | 5 mg/kg | Oral | 90% | - | |
| Mice | 2 mg/kg | Intravenous | 75% | - | |||
| Non-human primates | - | Oral | 99% | - | |||
| (±)-44 | Bispecific non-retinoid | Mice | 25 mg/kg | Oral | 81% | 6 hours |
Experimental Protocols
Confirmation of RBP4 target engagement in vivo predominantly relies on the accurate measurement of serum RBP4 concentrations following inhibitor administration. Below are generalized protocols for such an experiment.
In Vivo Dosing and Sample Collection
-
Animal Models: Select an appropriate animal model. Mice (e.g., C57BL/6, B6D2F1) and rats (e.g., Sprague Dawley) are commonly used. Non-human primates can also be used for later-stage preclinical studies.
-
Inhibitor Administration: Administer the RBP4 inhibitor via the desired route, typically oral gavage or intravenous injection. A vehicle control group should be included.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 6, 12, 24, 48 hours) to assess the time-course of RBP4 reduction.
-
Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.
Quantification of Serum RBP4
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for RBP4 overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples and standards to the wells and incubate for 1-2 hours at 37°C.
-
Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-RBP4 antibody) and incubate for 1 hour at 37°C.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2M H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate RBP4 concentrations in the samples based on the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from serum samples (e.g., with acetonitrile) and collect the supernatant.
-
Chromatographic Separation: Inject the prepared sample into a liquid chromatography system to separate RBP4 from other serum components.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer to specifically detect and quantify RBP4 based on its mass-to-charge ratio. This method can also be used to quantify the concentration of the inhibitor in the same samples.
Visualizations
RBP4 Signaling and Inhibitor Mechanism of Action
Caption: Mechanism of RBP4 transport and inhibition.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for confirming RBP4 target engagement.
Conclusion
The primary and most direct method for confirming in vivo target engagement of RBP4 inhibitors is the measurement of serum RBP4 reduction. The non-retinoid inhibitors A1120 and BPN-14136 have demonstrated robust and dose-dependent reduction of serum RBP4 in preclinical models, with BPN-14136 showing particularly high efficacy. The provided experimental protocols and workflows offer a foundational approach for researchers to design and execute studies to validate the in vivo activity of novel RBP4 inhibitors. The correlation of pharmacodynamic effects (RBP4 reduction) with pharmacokinetic data (inhibitor concentration) provides strong evidence of target engagement and is a critical step in the development of new therapeutics targeting the RBP4 pathway.
References
- 1. Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4 Which Lowers Serum Retinol-binding Protein 4 Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and pharmacodynamics of the advanced Retinol-Binding Protein 4 antagonist in dog and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of RBP4 Inhibitor 1: A Comparative Guide to its Effects in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of RBP4 Inhibitor 1, a potent antagonist of Retinol-Binding Protein 4 (RBP4), across various cell types implicated in metabolic and inflammatory diseases. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to support further research and development of RBP4-targeted therapeutics.
Introduction to RBP4 and its Inhibition
Retinol-Binding Protein 4 (RBP4) is a transport protein primarily known for its role in transporting retinol (Vitamin A) from the liver to peripheral tissues. However, elevated levels of RBP4 have been linked to a range of pathologies, including insulin resistance, type 2 diabetes, cardiovascular disease, and inflammation. RBP4 exerts its effects through various signaling pathways, often independent of its retinol-binding function, making it a compelling therapeutic target.
This compound is a small molecule antagonist designed to specifically inhibit the activity of RBP4. By doing so, it holds the potential to counteract the detrimental effects of elevated RBP4 in a variety of cell types. This guide explores the anticipated effects of this compound based on the known mechanisms of RBP4 in macrophages, adipocytes, endothelial cells, and muscle cells.
Comparative Efficacy of RBP4 Inhibitors
While direct comparative studies of this compound across different cell types are not extensively available in public literature, its potency has been determined in biochemical assays. The following table summarizes the inhibitory concentration (IC50) of this compound against human and mouse RBP4, alongside data for other well-characterized RBP4 antagonists, A1120 and BPN-14136.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | Human RBP4 | - | 28 [1] |
| Mouse RBP4 | - | 110 [1] | |
| A1120 | Human RBP4 | Scintillation Proximity Assay (SPA) | 14.8[2] |
| Human RBP4 | HTRF RBP4-TTR Interaction | 155[2] | |
| BPN-14136 | Human RBP4 | Scintillation Proximity Assay (SPA) | 12.8[3] |
| Human RBP4 | HTRF RBP4-TTR Interaction | 43.6 |
Cross-Validation of this compound Effects in Different Cell Types
The following sections detail the known effects of RBP4 in key cell types and the expected therapeutic action of this compound.
Macrophages: Attenuation of Pro-inflammatory Cytokine Storm
RBP4's Role: In macrophages, RBP4 is a potent pro-inflammatory stimulus. It triggers the production and secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK) and Toll-like receptor 4 (TLR4) signaling pathways, leading to the activation of the transcription factor NF-κB. This inflammatory cascade is independent of retinol and the classical RBP4 receptor, STRA6.
Expected Effect of this compound: By antagonizing RBP4, this compound is expected to suppress the production of these pro-inflammatory cytokines in macrophages. This would, in turn, reduce the overall inflammatory state associated with elevated RBP4 levels.
Supporting Data: Studies have shown that a JNK inhibitor can reduce RBP4-induced upregulation of cytokines in macrophages, supporting the mechanism through which an RBP4 inhibitor would act.
Adipocytes: Indirect Improvement of Insulin Signaling
RBP4's Role: The primary effect of RBP4 on adipocytes is the indirect impairment of insulin signaling. RBP4-activated macrophages release pro-inflammatory cytokines that act on adipocytes, leading to insulin resistance. RBP4 itself does not directly inhibit insulin-stimulated Akt phosphorylation in adipocytes.
Expected Effect of this compound: this compound is anticipated to improve insulin sensitivity in adipocytes indirectly by inhibiting the activation of macrophages and the subsequent release of inflammatory cytokines.
Endothelial Cells: Reduction of Vascular Inflammation
RBP4's Role: In human endothelial cells, including human retinal capillary endothelial cells (HRCEC) and human umbilical vein endothelial cells (HUVEC), RBP4 induces a pro-inflammatory state. It stimulates the expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-inflammatory cytokines (MCP-1, IL-6). This process is mediated by the activation of NADPH oxidase and the NF-κB signaling pathway, and is independent of retinol and STRA6.
Expected Effect of this compound: this compound is expected to mitigate vascular inflammation by blocking RBP4-induced expression of adhesion molecules and cytokines in endothelial cells.
Muscle Cells: Potential Attenuation of Insulin Resistance and Atrophy
RBP4's Role: In skeletal and cardiac muscle, elevated RBP4 levels are associated with impaired insulin signaling, inflammation, and muscle atrophy. RBP4 can interfere with insulin receptor substrate (IRS) proteins and activate inflammatory pathways through Toll-like receptor 4 (TLR4).
Expected Effect of this compound: By inhibiting RBP4, this compound may improve insulin sensitivity and reduce inflammatory responses in muscle cells, potentially mitigating muscle atrophy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Scintillation Proximity Assay (SPA) for RBP4 Binding
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to RBP4.
Materials:
-
Biotinylated human RBP4
-
[3H]-Retinol (Radioligand)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
This compound (or other test compounds)
-
SPA buffer (1X PBS, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.5% CHAPS)
-
96-well OptiPlates
Procedure:
-
Prepare a reaction mix containing 10 nM [3H]-Retinol, 0.3 mg/well Streptavidin-PVT beads, and 50 nM biotinylated RBP4 in SPA buffer.
-
Add the test compound (this compound) at various concentrations. For determining non-specific binding, use a high concentration (e.g., 20 µM) of unlabeled retinol.
-
The final assay volume should be 100 µL per well.
-
Assemble the reaction mix in the dark under dim red light.
-
Seal the plates and allow them to equilibrate for 6 hours at room temperature, followed by overnight incubation at 4°C.
-
Measure the radiocounts using a TopCount NXT counter.
-
The IC50 values are calculated from the dose-response curves.
Homogeneous Time-Resolved Fluorescence (HTRF) RBP4-TTR Interaction Assay
This assay measures the ability of a compound to disrupt the interaction between RBP4 and Transthyretin (TTR).
Materials:
-
Maltose Binding Protein (MBP)-tagged RBP4
-
Europium (Eu3+)-cryptate labeled TTR (Donor)
-
d2-conjugated anti-MBP monoclonal antibody (Acceptor)
-
Retinol
-
This compound (or other test compounds)
-
Assay Buffer
Procedure:
-
The assay is based on the disruption of the retinol-dependent interaction between MBP-tagged RBP4 and Eu3+-cryptate labeled TTR.
-
In the presence of retinol, RBP4 binds to TTR, bringing the Eu3+ donor and the d2 acceptor (bound to RBP4 via the anti-MBP antibody) into close proximity, resulting in a FRET signal.
-
Prepare a reaction mixture containing MBP-RBP4, Eu-TTR, d2-anti-MBP antibody, and a fixed concentration of retinol (e.g., 1 µM).
-
Add the test compound (this compound) at various concentrations.
-
Incubate the mixture to allow for the interaction to occur.
-
Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor.
-
The antagonistic activity of the compound is determined by the reduction in the HTRF signal. The IC50 is calculated from the dose-response curve.
Conclusion
This compound demonstrates high potency in biochemical assays, suggesting its potential as a therapeutic agent for conditions associated with elevated RBP4. Based on the known pro-inflammatory and metabolic dysregulating roles of RBP4 in macrophages, adipocytes, endothelial cells, and muscle cells, this compound is expected to exert beneficial effects by attenuating inflammation and improving insulin sensitivity. Further direct comparative studies in these cell types are warranted to fully elucidate the cross-validation of its effects and to support its clinical development. This guide provides a foundational understanding for researchers to design and interpret such future investigations.
References
- 1. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 3. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RBP4 Inhibitor 1 and A1120: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two non-retinoid RBP4 inhibitors: RBP4 inhibitor 1 and A1120. This document summarizes their mechanism of action, in vitro potency, in vivo efficacy, and available safety data, supported by experimental details and visualizations to facilitate informed decisions in drug development.
Retinol-binding protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. Its interaction with transthyretin (TTR) is crucial for stabilizing retinol in circulation and preventing its renal clearance. Dysregulation of the RBP4 pathway is implicated in the pathogenesis of various diseases, including Stargardt disease and atrophic age-related macular degeneration (AMD), where the accumulation of toxic retinol byproducts, known as bisretinoids, contributes to retinal degeneration.[1][2][3][4] this compound and A1120 are two small molecule inhibitors that disrupt the RBP4-TTR interaction, offering a potential therapeutic strategy for these conditions.
Mechanism of Action: Disrupting the Retinol Transport Pathway
Both this compound and A1120 are non-retinoid antagonists of RBP4.[2] They function by binding to RBP4 and inducing a conformational change that prevents its interaction with TTR. This disruption of the RBP4-TTR complex leads to the rapid renal filtration and clearance of RBP4 from the bloodstream, thereby reducing the transport of retinol to the retina. The subsequent decrease in retinal retinol levels is believed to limit the formation of cytotoxic bisretinoids.
In Vitro Potency
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human RBP4 | Not Specified | 28 | |
| Mouse RBP4 | Not Specified | 110 | ||
| A1120 | Human RBP4 | Scintillation Proximity Assay (SPA) | 14.8 | |
| Human RBP4 | Scintillation Proximity Assay (SPA) | 90 | ||
| RBP4-TTR Interaction | TR-FRET | 155 |
One study that compared A1120 to the first-generation RBP4 inhibitor, fenretinide, found A1120 to be approximately four times more potent in a competitive RBP4 binding assay (IC50 of 14.8 nM for A1120 vs. 56 nM for fenretinide).
In Vivo Efficacy
Both inhibitors have demonstrated efficacy in animal models of Stargardt disease, primarily the Abca4 knockout mouse, which exhibits accelerated accumulation of lipofuscin.
| Inhibitor | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | Abca4-/- mice | 30 mg/kg (oral) | 3 weeks | ~70% reduction in serum RBP4 | |
| A1120 | Abca4-/- mice | 30 mg/kg (oral) | 6 weeks | ~75% reduction in serum RBP4, ~50% reduction in lipofuscin bisretinoids |
These studies indicate that both compounds effectively reduce systemic RBP4 levels, which is a key pharmacodynamic marker of their activity. A1120 has been shown to translate this systemic effect into a significant reduction of the toxic bisretinoids in the retina.
Experimental Protocols
The in vitro potency of RBP4 inhibitors is commonly assessed using Scintillation Proximity Assays (SPA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Scintillation Proximity Assay (SPA): This is a bead-based radio-ligand binding assay. The target protein (RBP4) is immobilized on scintillant-containing beads. A radiolabeled ligand (e.g., [3H]-retinol) is introduced. When the radioligand binds to the target, it comes into close proximity with the scintillant, causing light emission that is detected. An unlabeled inhibitor competes with the radioligand for binding, and the reduction in the light signal is measured to determine the inhibitor's IC50.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the interaction between two molecules. In the context of RBP4, one binding partner (e.g., RBP4) is labeled with a donor fluorophore (e.g., Europium) and the other (e.g., TTR) with an acceptor fluorophore (e.g., allophycocyanin). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a specific fluorescence signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.
Pharmacokinetics and Safety
Information on the pharmacokinetics of "this compound" is limited in the public domain. For A1120, one study in healthy male volunteers (note: this may refer to a different compound also named BIBF 1120) indicated rapid absorption with a terminal half-life of approximately 13.7 hours. The major route of excretion was via feces.
Regarding safety, in preclinical studies with A1120, no obvious signs of toxicity, such as weight loss or reduced food consumption, were noted during a 6-week dosing period in mice. An important distinction from retinoid-based inhibitors like fenretinide is that A1120, being a non-retinoid, is not expected to have off-target effects mediated by retinoic acid receptors, which could offer a more favorable safety profile.
Conclusion
Both this compound and A1120 are promising non-retinoid RBP4 antagonists with a shared mechanism of action that leads to reduced systemic RBP4 levels. While a direct, head-to-head comparison of their in vitro potency under identical conditions is lacking, both compounds demonstrate significant activity. In vivo studies have confirmed their ability to lower serum RBP4, with A1120 also showing a reduction in the accumulation of pathogenic bisretinoids in a relevant disease model. The non-retinoid nature of these compounds suggests a potentially improved safety profile over retinoid-based inhibitors. Further research, including direct comparative studies and more comprehensive pharmacokinetic and safety profiling, is warranted to fully elucidate their therapeutic potential for the treatment of Stargardt disease and other retinal disorders associated with bisretinoid accumulation.
References
- 1. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 2. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for RBP4 Inhibitor 1 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers for the response to RBP4 Inhibitor 1. The information is based on available preclinical and clinical data for emerging RBP4 inhibitors, offering insights into potential predictive and pharmacodynamic biomarkers.
Introduction to RBP4 Inhibition
Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various pathological conditions, including insulin resistance, certain types of cancer, and retinal diseases like Stargardt disease and dry age-related macular degeneration (AMD). RBP4 inhibitors are a class of drugs designed to lower the circulating levels of RBP4, thereby reducing the delivery of retinol to specific tissues and mitigating disease progression. This guide focuses on the validation of biomarkers to predict and monitor the response to a hypothetical "this compound," drawing parallels from existing investigational drugs such as tinlarebant and BPN-14136.
Potential Biomarkers for this compound Response
The validation of biomarkers is crucial for patient stratification and for monitoring treatment efficacy. Based on the mechanism of action of RBP4 inhibitors and data from related studies, we can categorize potential biomarkers as follows:
-
Pharmacodynamic (PD) Biomarkers: These markers indicate that the drug is engaging its target and having a biological effect.
-
Predictive Biomarkers: These markers, measured at baseline, could predict the likelihood of a patient responding to the treatment.
-
Efficacy Biomarkers: These markers are measured over time to indicate the therapeutic effectiveness of the inhibitor.
Quantitative Data on Potential Biomarkers
The following tables summarize quantitative data from preclinical and clinical studies that can inform the validation of biomarkers for this compound.
Table 1: Pharmacodynamic Biomarker - Serum RBP4 Reduction
| RBP4 Inhibitor | Model System/Patient Population | Dosage/Treatment Duration | Mean Serum RBP4 Reduction | Citation(s) |
| BPN-14136 | Abca4-/- mouse model of Stargardt disease | 20 mg/kg daily for 12 weeks | ~90% | [1] |
| A1120 | Abca4-/- mouse model of Stargardt disease | 30 mg/kg daily for 6 weeks | 75% | |
| Tinlarebant | Adolescent Stargardt Disease Patients (Phase 2) | 24 months | Modulated | [2] |
Table 2: Potential Predictive Biomarkers - Baseline RBP4 and Change in RBP4
| Biomarker | Disease Model/Patient Population | Correlation with Treatment Response | Citation(s) |
| Baseline Serum RBP4 | |||
| Psoriasis Patients | Lower baseline RBP4 predicted better response (PASI 75 at W12). | [3] | |
| Stargardt Disease & Geographic Atrophy Patients | Baseline levels are not significantly different from healthy controls. | [4][5] | |
| Change in Serum RBP4 | |||
| Psoriasis Patients | Greater reduction in RBP4 correlated with better response (PASI 75 & 90 at W12). |
Table 3: Efficacy Biomarkers - Downstream Effects of RBP4 Inhibition
| Biomarker | RBP4 Inhibitor | Model System | Effect of RBP4 Inhibition | Citation(s) |
| Bisretinoid (A2E) Accumulation | BPN-14136 | Abca4-/- mouse model | Inhibition of bisretinoid synthesis correlated with RBP4 reduction. | |
| Tinlarebant | Stargardt Disease Patients | Aims to decrease bisretinoid formation. | ||
| Retinal Complement Component Levels | BPN-14136 | Abca4-/- mouse model | Normalized retinal levels of proinflammatory complement components (Factors D and H, C-reactive protein, and C3). |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways influenced by RBP4 is critical for identifying and validating downstream biomarkers of inhibitor activity.
RBP4 Signaling Pathways
Experimental Workflow for Biomarker Validation
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers.
Quantification of Serum RBP4 by ELISA
Objective: To measure the concentration of RBP4 in serum or plasma as a pharmacodynamic biomarker of this compound activity.
Materials:
-
Human RBP4 ELISA Kit (e.g., from R&D Systems, Abcam, or Elabscience)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Wash buffer
-
Stop solution
-
Serum or plasma samples from patients
Protocol:
-
Sample Preparation:
-
Collect whole blood and allow it to clot. Centrifuge to separate the serum.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.
-
Store samples at -80°C until use.
-
On the day of the assay, thaw samples on ice and dilute as per the ELISA kit manufacturer's instructions.
-
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
Bring all reagents to room temperature.
-
Add standards, controls, and diluted samples to the appropriate wells of the RBP4 antibody-coated microplate.
-
Incubate as per the kit's instructions (e.g., 90 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody specific for human RBP4 to each well and incubate.
-
Wash the wells again.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the RBP4 concentration in the patient samples by interpolating their OD values from the standard curve.
-
Analysis of Downstream Signaling Pathways by Western Blot
Objective: To assess the effect of this compound on the activation of downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in relevant cell types.
Materials:
-
Cell lysates from treated and untreated cells or tissues
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Culture appropriate cells (e.g., retinal pigment epithelial cells, adipocytes) and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the phosphorylated protein to the total protein for each sample to determine the relative activation of the signaling pathway.
-
Conclusion
Validating biomarkers for this compound is a multifaceted process that requires a combination of preclinical and clinical investigations. The most promising pharmacodynamic biomarker is the reduction in serum RBP4 levels, which directly reflects the inhibitor's mechanism of action. Preclinical studies suggest that the magnitude of this reduction may correlate with efficacy, particularly in inhibiting the accumulation of toxic byproducts in retinal diseases. While baseline RBP4 levels may not be a straightforward predictive biomarker for all indications, their role in predicting response warrants further investigation, as suggested by data from other inflammatory conditions. The analysis of downstream signaling pathways provides a mechanistic understanding of the inhibitor's effects and can yield additional biomarkers of response. The experimental protocols provided in this guide offer a starting point for the rigorous validation of these potential biomarkers, which will be essential for the successful clinical development and application of this compound.
References
- 1. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belite Bio Shares Phase 2 Tinlarebant Stargardt Study Analysis at ARVO Meeting [synapse.patsnap.com]
- 3. Pre-treatment plasma retinol binding protein 4 level and its change after treatments predict systemic treatment response in psoriasis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Baseline Levels of Retinol-Binding Protein 4 and Vitamin A in Healthy Subjects, Stargardt Disease, and Geographic Atrophy Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RBP4 Inhibitor A1120 Against Novel Competitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of four Retinol-Binding Protein 4 (RBP4) inhibitors: A1120, Fenretinide, Tinlarebant (LBS-008), and BPN-14136. The data presented is based on available preclinical studies and is intended to provide a comparative overview for research and drug development purposes.
Introduction to RBP4 Inhibition
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been associated with various metabolic and retinal diseases. The therapeutic strategy of RBP4 inhibition aims to reduce circulating RBP4 levels, thereby modulating retinol delivery to specific tissues and mitigating disease progression. The primary mechanism of action for the inhibitors discussed in this guide is the disruption of the interaction between RBP4 and Transthyretin (TTR), which leads to the rapid renal clearance of RBP4.
Comparative Analysis of RBP4 Inhibitors
The following tables summarize the available quantitative data for A1120 and its novel competitors.
Table 1: In Vitro Potency of RBP4 Inhibitors
| Inhibitor | RBP4 Binding Assay (IC50) | RBP4-TTR Interaction Assay (IC50) | Compound Class |
| A1120 | 14 nM[1] | 155 nM[2] | Non-retinoid |
| Fenretinide | Not explicitly found | 4.5 µM[2] | Retinoid |
| Tinlarebant (LBS-008) | Data not publicly available | Data not publicly available | Non-retinoid |
| BPN-14136 | 12.8 nM (SPA)[3] | 43.6 nM (HTRF)[3] | Non-retinoid |
Table 2: In Vivo Efficacy of RBP4 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | % Reduction in Serum RBP4 | Key Findings |
| A1120 | Abca4-/- mice | 30 mg/kg/day (in chow) | 75% after 42 days | Significantly reduced accumulation of cytotoxic bisretinoids. |
| Fenretinide | High-fat diet-fed mice | Not specified | 40% reduction in adipose RBP4 protein | Prevented diet-induced obesity. |
| Tinlarebant (LBS-008) | Mouse model of Stargardt disease | Not specified | 93% after 12 weeks | Reduced A2E levels by 80%. |
| BPN-14136 | CD-1 mice | 5 mg/kg (oral) | >90% (sustained) | Rescued phenotype in a model of Stargardt disease without inhibiting the visual cycle. |
| BPN-14136 | Cynomolgus monkeys | 5 mg/kg (oral) | 99% | Demonstrated strong bioactivity and favorable pharmacokinetics. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: RBP4 Signaling Pathway and Point of Inhibition.
Figure 2: Experimental Workflow for RBP4 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to displace a radiolabeled ligand from RBP4.
-
Reagents and Materials:
-
Recombinant human RBP4
-
[3H]-Retinol (radioligand)
-
Test compounds
-
SPA beads (e.g., Protein A-coated)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
-
-
Procedure:
-
Incubate RBP4 with anti-RBP4 antibody to form a complex.
-
Add the RBP4-antibody complex to SPA beads and incubate to allow binding.
-
Add [3H]-Retinol to the RBP4-bead complex in the presence of varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-Retinol bound to RBP4.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Retinol to RBP4.
-
RBP4-TTR Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to disrupt the interaction between RBP4 and TTR.
-
Reagents and Materials:
-
Recombinant human RBP4 labeled with a donor fluorophore (e.g., Europium cryptate)
-
Recombinant human TTR labeled with an acceptor fluorophore (e.g., d2)
-
Retinol
-
Test compounds
-
Assay buffer (e.g., phosphate buffer with 0.1% BSA)
-
Microplates (e.g., 384-well low volume)
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Add RBP4-donor and TTR-acceptor to the wells of the microplate.
-
Add retinol to induce the interaction between RBP4 and TTR.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate to allow the reaction to reach equilibrium.
-
Excite the donor fluorophore at the appropriate wavelength (e.g., 337 nm).
-
Measure the emission from both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the TR-FRET ratio indicates disruption of the RBP4-TTR interaction.
-
Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the TR-FRET signal.
-
In Vivo Serum RBP4 Reduction Assay in Mice
This assay evaluates the in vivo efficacy of an RBP4 inhibitor in reducing circulating RBP4 levels.
-
Animals and Housing:
-
Select an appropriate mouse strain (e.g., C57BL/6 or a disease model like Abca4-/-).
-
House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
-
Compound Administration:
-
Formulate the test compound for the desired route of administration (e.g., in chow, oral gavage, or intravenous injection).
-
Administer the compound to the treatment group at the desired dose and frequency. The control group receives the vehicle.
-
-
Blood Sample Collection:
-
Collect blood samples from the mice at predetermined time points (e.g., baseline, and at various intervals during the treatment period).
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Serum RBP4 Quantification (ELISA):
-
Coat a microplate with a capture antibody specific for mouse RBP4.
-
Block non-specific binding sites.
-
Add diluted serum samples and RBP4 standards to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Generate a standard curve and calculate the concentration of RBP4 in the serum samples.
-
-
Data Analysis:
-
Calculate the percentage reduction in serum RBP4 levels in the treatment group compared to the control group at each time point.
-
Conclusion
This guide provides a comparative overview of A1120 and other novel RBP4 inhibitors based on available preclinical data. A1120 and BPN-14136 have demonstrated potent in vitro activity and significant in vivo efficacy in reducing serum RBP4 levels. Tinlarebant has also shown promising in vivo results. Fenretinide, a retinoid-class inhibitor, is generally less potent in vitro. The provided experimental protocols offer a foundation for the preclinical evaluation of RBP4 inhibitors. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety profiles of these compounds.
References
- 1. US20170258786A1 - Rbp4 antagonists for the treatment of age-related macular degeneration and stargardt disease - Google Patents [patents.google.com]
- 2. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPN-14136 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for RBP4 Inhibitor 1
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe and responsible management of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of RBP4 inhibitor 1 (CAS No. 1198180-03-8), ensuring a secure laboratory environment and adherence to regulatory standards.
Immediate Safety Considerations:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS for this compound is not publicly available, related safety information indicates that it should be handled with care. Assume the compound may cause skin and eye irritation, and may have potential reproductive and aquatic toxicity.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that involves more than simply discarding the material. Adherence to the following procedural steps is essential for safety and compliance.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all forms of this compound—including pure compound, solutions, and contaminated materials—as hazardous chemical waste.[2][3]
-
Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams.[4][5] Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired solid this compound, and contaminated items such as gloves, weigh boats, and pipette tips.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental dilutions, and the first rinse of any container that held the compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container.
-
Step 2: Waste Collection and Containment
-
Use Compatible Containers: Collect chemical waste in designated, leak-proof containers that are compatible with the chemical composition of the waste. If possible, use the original container.
-
Securely Seal Containers: Ensure that all waste containers are kept tightly sealed, except when adding waste, to prevent spills and evaporation.
-
Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for expansion.
Step 3: Labeling of Waste Containers
Proper labeling is crucial for the safety of all personnel and for regulatory compliance.
-
Affix Hazardous Waste Labels: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete and Accurate Information: The label must include:
-
The full chemical name: "this compound" and its CAS number: "1198180-03-8".
-
All constituents of the waste, including solvents and their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The specific hazards associated with the waste (e.g., toxic, irritant, aquatic toxicity).
-
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place all liquid waste containers in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.
-
Segregate Incompatibles: Ensure that the waste is stored away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash. Disposal must be handled through your institution's EHS department.
-
Schedule a Pickup: Once a waste container is full or has reached the institutional time limit for accumulation, request a waste pickup from EHS according to their specific procedures.
Disposal of Empty Containers:
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Quantitative Data Summary
For the safe handling and disposal of this compound, consult the following table for key parameters, which would be detailed in a substance-specific SDS.
| Parameter | Value/Information | Importance for Disposal |
| CAS Number | 1198180-03-8 | Unique identifier for accurate chemical tracking and waste manifest documentation. |
| Toxicity | Data not fully available. Assume high toxicity. | Dictates the need for stringent handling procedures and classification as hazardous waste. |
| Environmental Hazards | Potential for long-lasting harmful effects to aquatic life. | Prohibits disposal down the drain and necessitates containment to prevent environmental release. |
| Reactivity | Data not fully available. | Waste must be segregated from incompatible materials to prevent dangerous reactions. |
| Storage Temperature | Refer to manufacturer's instructions. | Ensures the chemical stability of the compound in storage before use and as waste. |
Experimental Protocol: Waste Generation and Collection
The following protocol outlines a typical laboratory workflow that generates this compound waste and the concurrent waste collection procedure.
-
Preparation of Stock Solution:
-
In a chemical fume hood, weigh the desired amount of solid this compound.
-
Dispose of the contaminated weigh boat and any spilled powder in the designated solid hazardous waste container.
-
Dissolve the solid in a suitable solvent (e.g., DMSO) to create a stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the final working concentration in the appropriate buffer or media.
-
Dispose of the pipette tips used for transferring the stock solution into the solid hazardous waste container.
-
-
Use in Experiments:
-
Add the working solution to your experimental system (e.g., cell culture plates).
-
All contaminated labware (e.g., plates, flasks) should be treated as hazardous waste.
-
-
Post-Experiment Cleanup:
-
Collect all liquid waste from the experiment in the designated liquid hazardous waste container.
-
Collect all contaminated solid waste (e.g., gloves, pipette tips) in the solid hazardous waste container.
-
Wipe down the work area with an appropriate cleaning agent, and dispose of the cleaning materials as solid hazardous waste.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: A flowchart detailing the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling RBP4 inhibitor 1
Essential Safety and Handling Guide for RBP4 Inhibitor 1
Disclaimer: This document provides essential safety and logistical information for handling this compound. As no specific Safety Data Sheet (SDS) was publicly available at the time of writing, this guidance is based on established best practices for handling potent, novel small molecule inhibitors in a research setting. It is imperative to obtain the compound-specific SDS from the supplier and perform a formal risk assessment before any handling occurs.[1][2][3] This guide should supplement, not replace, the manufacturer's official documentation and your institution's safety protocols.
For potent, biologically active compounds with limited toxicological data, the precautionary principle must be applied.[1] this compound should be treated as a potentially hazardous substance that may be toxic, mutagenic, or teratogenic at low doses. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to potent research compounds.[1] The required level of PPE depends on the specific task and the potential for generating dust or aerosols.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of compatible chemical-resistant gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown or Coverall | Use a solid-front, back-closure disposable gown made of a low-permeability fabric. Ensure cuffs are tight-fitting. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles providing a complete seal around the eyes are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., preparing stock solutions, cleaning spills). |
| Respiratory Protection | NIOSH-Approved Respirator | For weighing powders or any task that could generate dust/aerosols: A Powered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 particulate filters is required. Disposable N95 respirators are not considered sufficient primary protection for handling potent powders. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking contamination. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory. All handling of the solid compound and initial preparation of concentrated solutions must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any damage. Wear single-use nitrile gloves and a lab coat during unpacking.
-
Verification: Confirm that the primary container is sealed and intact.
-
Storage: Store the compound according to the manufacturer's instructions (e.g., typically at -20°C for long-term stability). The storage location should be clearly labeled with appropriate hazard warnings.
Weighing and Solution Preparation (High-Risk Operations)
-
Designated Area: Designate a specific area within a fume hood or other ventilated enclosure for handling the solid compound.
-
Engineering Controls: A ventilated balance enclosure or a glove box is highly recommended to contain airborne particles.
-
Handling Powder: Use dedicated spatulas and weigh boats. Employ wet-handling techniques (e.g., dampening the powder with a small amount of the intended solvent) where feasible to minimize dust generation.
-
Dissolution: Prepare solutions by slowly adding the solvent to the solid to avoid splashing. Ensure the vial is securely capped before mixing.
Experimental Use
-
Dilutions: Prepare further dilutions from the concentrated stock solution within a chemical fume hood.
-
Labeling: Clearly label all vessels containing the inhibitor with its name, concentration, solvent, and appropriate hazard symbols.
-
Containment: Use secondary containment (e.g., a tray) when transporting solutions.
Decontamination and Spill Management
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent or a validated cleaning agent as determined by your institution's safety office.
-
Spill Kit: Ensure a chemical spill kit appropriate for potent compounds is readily accessible.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing full PPE (including respiratory protection), contain the spill using absorbent material from the spill kit.
-
Work from the outside of the spill inward to clean the area.
-
Clean the area with a deactivating solution, followed by soap and water.
-
All materials used for cleanup must be collected and disposed of as hazardous waste.
-
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations. Do not pour any solutions containing the inhibitor down the drain.
| Waste Stream | Disposal Procedure |
| Contaminated Solid Waste | Includes used gloves, gowns, bench paper, pipette tips, and empty vials. Place all items in a designated, sealed, and clearly labeled hazardous waste container for incineration. |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and compatible hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name, solvent(s), and approximate concentration. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with the inhibitor must be placed directly into a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Decontamination Solutions | Aqueous solutions used for cleaning and decontamination should be collected as hazardous liquid waste. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
